molecular formula C12H19NO2 B8126601 (rel)-Mirogabalin CAS No. 1138245-15-4

(rel)-Mirogabalin

Cat. No.: B8126601
CAS No.: 1138245-15-4
M. Wt: 209.28 g/mol
InChI Key: FTBQORVNHOIASH-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(rel)-Mirogabalin is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQORVNHOIASH-NHCYSSNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148671
Record name (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-15-4
Record name (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(rel)-Mirogabalin: A Technical Deep Dive into its Mechanism of Action in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

(rel)-Mirogabalin is a novel gabapentinoid specifically engineered for the treatment of neuropathic pain. Its therapeutic efficacy stems from a highly potent and selective interaction with the α2δ (alpha-2-delta) auxiliary subunits of voltage-gated calcium channels (VGCCs), which are crucial in the pathophysiology of neuropathic pain. This document provides a comprehensive technical overview of Mirogabalin's mechanism of action, supported by quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows. By modulating calcium influx in presynaptic neurons, Mirogabalin effectively reduces the release of excitatory neurotransmitters, thereby dampening the hyperexcitability that characterizes neuropathic pain states. Its unique binding kinetics, particularly its slow dissociation from the α2δ-1 subunit, are believed to contribute to its sustained analgesic effect and favorable safety profile compared to previous-generation gabapentinoids.

Core Mechanism of Action: Targeting the α2δ Subunit

The primary mechanism of action for Mirogabalin is its function as a potent and selective ligand for the α2δ auxiliary subunits of presynaptic VGCCs.[1][2] In neuropathic pain states, nerve injury leads to an upregulation of α2δ-1 subunits in dorsal root ganglia (DRG) and the spinal cord.[3][4] This overexpression contributes to increased calcium influx into presynaptic terminals, triggering excessive release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][5][6] This cascade results in neuronal hyperexcitability and central sensitization, which are hallmarks of neuropathic pain.[1][2]

Mirogabalin binds to the α2δ-1 and α2δ-2 subunits, effectively modulating the function of VGCCs and reducing the influx of calcium.[1][7] This reduction in intracellular calcium directly curtails the release of pain-mediating neurotransmitters, thereby alleviating hypersensitivity and pain.[5][7][8]

Signaling Pathway Diagram

Mirogabalin_MoA Figure 1: Mirogabalin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Neuron NerveInjury Nerve Injury a2d_up Upregulation of α2δ-1 Subunit NerveInjury->a2d_up VGCC Voltage-Gated Ca2+ Channel (VGCC) with α2δ-1 a2d_up->VGCC Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx Depolarization Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_Influx->Vesicle Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Activates Mirogabalin Mirogabalin Mirogabalin->VGCC Binds to α2δ-1 Mirogabalin->Ca_Influx Inhibits Synapse Signal Pain Signal Transmission Receptor->Signal Binding_Assay_Workflow Figure 2: Workflow for Radioligand Binding Assay A Prepare Reagents: - α2δ Membranes - [3H]-Radioligand - Mirogabalin dilutions B Incubate Reagents (Membranes + Radioligand + Mirogabalin) 60 min @ RT A->B C Rapid Vacuum Filtration (Separates bound from free ligand) B->C D Wash Filters (Ice-cold buffer) C->D E Scintillation Counting (Measures radioactivity) D->E F Data Analysis (Non-linear regression) E->F G Determine IC50 and Ki values F->G Neuropathic_Pain_Logic Figure 3: Pathophysiology and Point of Intervention Injury Peripheral Nerve Injury (e.g., Ligation, Diabetes) Upregulation Increased α2δ-1 Expression in DRG Neurons Injury->Upregulation Trafficking Enhanced VGCC Trafficking to Presynaptic Membrane Upregulation->Trafficking CaInflux Heightened Presynaptic Ca2+ Influx Trafficking->CaInflux NeuroRelease Excessive Release of Glutamate & Substance P CaInflux->NeuroRelease CentralSens Central Sensitization in Spinal Cord NeuroRelease->CentralSens Pain Neuropathic Pain (Allodynia, Hyperalgesia) CentralSens->Pain Mirogabalin Mirogabalin Block Binds α2δ-1 and Modulates VGCC Function Block->CaInflux Inhibits

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of (rel)-Mirogabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin (B560033) is a gabapentinoid developed for the treatment of peripheral neuropathic pain.[1][2] It functions as a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[3][4] Marketed in Japan for this indication, its development for fibromyalgia pain in the USA and EU has been discontinued.[1][2] The analgesic properties of mirogabalin are attributed to its ability to inhibit calcium-mediated neurotransmitter release in the dorsal horn.[1][2] It exhibits a high affinity for both α2δ-1 and α2δ-2 subunits, with a significantly longer dissociation half-life from the α2δ-1 subunit compared to pregabalin (B1679071), which may contribute to its potent and long-lasting analgesic effects and a potentially wider safety margin.[2][5][6]

Chemical Properties

(rel)-Mirogabalin, chemically named ((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid, is a small molecule drug.[7] It is often used as a besylate salt in pharmaceutical formulations.[2]

PropertyValueSource
IUPAC Name 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid[7]
CAS Number 1138244-97-9 (free base), 1138245-21-2 (besylate)[8][9]
Molecular Formula C12H19NO2[7][8]
Molecular Weight 209.285 g/mol [8]
Density 1.1 ± 0.1 g/cm³[8]
Boiling Point 357.5 ± 15.0 °C at 760 mmHg[8]
Flash Point 170.0 ± 20.4 °C[8]
LogP 1.81[8]
Solubility Soluble in DMSO[]
Appearance Powder[]

Synthesis of this compound

Several synthetic routes to Mirogabalin have been developed, aiming for scalability and efficiency.

Scalable Route from Allyl Alcohol and Butyraldehyde (B50154)

A scalable synthesis of Mirogabalin besylate has been reported starting from allyl alcohol and butyraldehyde.[1][2] The key steps in this process include:

  • Condensation: Allyl alcohol and butyraldehyde undergo condensation to form an acetal (B89532) intermediate.[2]

  • Claisen Rearrangement: An acid-mediated Claisen rearrangement of the acetal yields an aldehyde.[2]

  • Knoevenagel-Doebner Condensation: The aldehyde is then reacted with malonic acid in a Knoevenagel-Doebner condensation to form an α,β-unsaturated acid.[2]

  • Intramolecular [2+2] Cycloaddition: Treatment with acetic anhydride (B1165640) under basic conditions induces an intramolecular [2+2] cycloaddition.[2]

  • Further Transformations: Subsequent steps involve a Horner-Wadsworth-Emmons olefination, conjugate addition of nitromethane, reduction of the nitro group, and chiral separation to afford the optically pure amine.[2]

  • Salt Formation: Finally, ester hydrolysis and treatment with benzenesulfonic acid provides Mirogabalin besylate.[2]

Daiichi-Sankyo's Synthetic Route

The original synthetic route developed by Daiichi-Sankyo involves the following key transformations[11][12]:

  • Knoevenagel Condensation: An optically active bicyclo ketone is converted to a diethyl cyclobutylidene malonate via Knoevenagel condensation.[11][12]

  • 1,4-Addition: A stereoselective 1,4-addition of a cyano group is performed.[11][12]

  • Decarboxylation and Hydrolysis: The resulting adduct undergoes decarboxylation and hydrolysis.[11][12]

  • Nitrile Reduction: The nitrile moiety is reduced to the corresponding amine by hydrogenation.[11][12]

  • Salt Formation: The final product is obtained by salt formation with benzenesulfonic acid.[11][12]

Alternative Synthesis via Hofmann Rearrangement

An alternative industrial synthesis has been established that utilizes a Hofmann rearrangement as a key step. This method involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate.[11][12]

Novel Patented Synthesis

A novel synthetic method for preparing Mirogabalin has been patented, which reports a high yield and mild reaction conditions, avoiding the use of highly toxic sodium cyanide.[13] The key steps are:

  • Reaction of 3-ethylbicyclo[3.2.0]hept-3-ene-6-ketone with cyanoacetate (B8463686) and ammonia (B1221849) water.[13]

  • Heating the resulting ammonium (B1175870) salt with sulfuric acid.[13]

  • Reaction with urea (B33335) to form an imide compound.[13]

  • Hofmann degradation of the imide in an alkaline solution of hypohalite to yield racemic Mirogabalin hydrochloride.[13]

  • Resolution of the racemate using S-(+)-mandelic acid.[13]

Mechanism of Action

Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][5][14] This binding is more potent and sustained for the α2δ-1 subunit compared to the α2δ-2 subunit.[5][6]

The key aspects of its mechanism of action are:

  • Binding to α2δ Subunits: Mirogabalin has a high affinity for the α2δ-1 and α2δ-2 subunits of VGCCs.[2][5]

  • Reduced Calcium Influx: This binding reduces the influx of calcium ions into presynaptic nerve terminals.[3][5][14]

  • Inhibition of Neurotransmitter Release: The decreased calcium influx leads to a reduction in the release of excitatory neurotransmitters, such as glutamate.[3][14]

  • Analgesic Effect: By dampening the release of these neurotransmitters, Mirogabalin alleviates neuropathic pain.[3][14]

Mirogabalin's slower dissociation rate from the α2δ-1 subunit compared to pregabalin is thought to contribute to its sustained analgesic efficacy and a potentially better safety profile with a lower incidence of central nervous system adverse effects.[5][6]

Experimental Protocols

Detailed experimental protocols with specific quantities, reaction times, and temperatures were not fully available in the initial search results. The following are generalized representations based on the described synthetic steps.

General Protocol for Knoevenagel Condensation (as in Daiichi-Sankyo's route):

  • Dissolve the bicyclic ketone in a suitable solvent (e.g., cyclopentyl methyl ether).

  • Add the malonate derivative and a catalyst (e.g., a titanium-based Lewis acid like TiCl3(Oi-Pr)).

  • Stir the reaction mixture at a specified temperature for a set duration.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

General Protocol for Hofmann Rearrangement (as in the alternative synthesis):

  • Prepare a solution of the primary amide in a suitable solvent (e.g., water/alcohol mixture).

  • Cool the solution in an ice bath.

  • Slowly add a cold solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) while maintaining the low temperature.

  • After the addition is complete, warm the reaction mixture to the desired temperature and stir for a specific time.

  • Acidify the reaction mixture to quench any remaining hypohalite.

  • Isolate the resulting amine, often as a salt, by extraction or crystallization.

Visualizations

Mirogabalin_Synthesis_Pathway cluster_start Starting Materials cluster_reactions Reaction Sequence cluster_product Final Product A Allyl Alcohol C Condensation A->C B Butyraldehyde B->C D Claisen Rearrangement C->D Acetal Intermediate E Knoevenagel-Doebner Condensation D->E Aldehyde F Intramolecular [2+2] Cycloaddition E->F α,β-unsaturated acid G Further Transformations (Olefination, Addition, Reduction, Separation) F->G Bicyclic Intermediate H Salt Formation G->H Optically Pure Amine I This compound Besylate H->I

Caption: A representative synthetic pathway for this compound.

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ subunit) Mirogabalin->VGCC Binds to α2δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicles Synaptic Vesicles (containing Glutamate) Ca_influx->Vesicles Triggers fusion Glutamate_release Glutamate Release Vesicles->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds to Pain_signal Pain Signal Transmission Receptor->Pain_signal

Caption: Mechanism of action of Mirogabalin.

Experimental_Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Stirring, Heating/Cooling) A->B C Reaction Monitoring (TLC, HPLC, etc.) B->C C->B Reaction incomplete D Work-up (Quenching, Extraction) C->D Reaction complete E Purification (Chromatography, Crystallization) D->E F Analysis (NMR, MS, etc.) E->F G Final Product F->G

References

The Pharmacological Profile and Binding Affinity of (rel)-Mirogabalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Mirogabalin is a novel, orally administered gabapentinoid that demonstrates high and selective affinity for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] Its unique binding kinetics, characterized by a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, are thought to contribute to its potent and sustained analgesic effects and a favorable safety profile relative to other gabapentinoids like pregabalin.[1][2][4][5][6] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its binding affinity, mechanism of action, and impact on downstream signaling pathways. The guide includes comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

This compound, chemically known as [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, is a third-generation gabapentinoid developed for the treatment of neuropathic pain.[1][7] Like other members of its class, its primary mechanism of action involves the modulation of VGCCs through binding to the α2δ auxiliary subunits.[1][8] Neuropathic pain is a chronic and often debilitating condition arising from damage or dysfunction of the somatosensory nervous system, leading to hypersensitivity and spontaneous pain. The upregulation of α2δ-1 subunits in dorsal root ganglia (DRG) and the spinal cord is a key pathological feature of neuropathic pain, making it a critical target for therapeutic intervention.[1] Mirogabalin's distinct pharmacological properties suggest it may offer an improved therapeutic window for patients suffering from various neuropathic pain states.[1][4][7]

Pharmacological Profile

Binding Affinity and Selectivity

Mirogabalin exhibits a high binding affinity for both the human α2δ-1 and α2δ-2 subunits of VGCCs.[1][4] Notably, its binding affinity is greater than that of pregabalin.[1][4] While it does not show significant subtype selectivity in terms of equilibrium dissociation constant (Kd), its kinetic binding profile reveals a crucial difference: Mirogabalin dissociates more slowly from the α2δ-1 subunit compared to the α2δ-2 subunit.[1][5] This prolonged engagement with the α2δ-1 subunit, which is strongly linked to analgesic efficacy, is hypothesized to be a key contributor to its potent and long-lasting therapeutic effects.[1][9] Conversely, the faster dissociation from the α2δ-2 subunit, which is more associated with central nervous system (CNS) side effects, may explain its improved safety and tolerability profile.[1][4]

Table 1: Binding Affinity (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits

Compoundα2δ-1 Kd (nmol/L)α2δ-2 Kd (nmol/L)Reference
Mirogabalin13.522.7[1][5][7]
Pregabalin62.5125.0[1][5][7]

Table 2: Dissociation Kinetics of Mirogabalin and Pregabalin from Human α2δ Subunits

Compoundα2δ-1 Dissociation Half-life (t1/2) (hours)α2δ-2 Dissociation Half-life (t1/2) (hours)α2δ-1 Dissociation Rate Constant (Koff) (h⁻¹)α2δ-2 Dissociation Rate Constant (Koff) (h⁻¹)Reference
Mirogabalin11.12.40.06270.2837[1][5]
Pregabalin1.41.4--[1][5]
Mechanism of Action

The primary mechanism of action of Mirogabalin is the modulation of calcium influx in presynaptic neurons.[1][8] By binding to the α2δ-1 subunit of VGCCs, Mirogabalin reduces the trafficking and cell-surface expression of these channels at the presynaptic terminal.[8] This leads to a decrease in calcium influx upon neuronal depolarization. The reduction in intracellular calcium subsequently inhibits the release of excitatory neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), from the presynaptic terminals of nociceptive neurons.[1][8] This attenuation of excitatory neurotransmission in the dorsal horn of the spinal cord and other pain-processing areas of the CNS leads to a dampening of neuronal hyperexcitability and a reduction in the perception of pain.[1][8]

cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit Mirogabalin->a2d1 Binds to VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Inhibits Receptor Neurotransmitter Receptors Pain_Signal Pain Signal Transmission Receptor->Pain_Signal Reduces

Figure 1. Mechanism of Action of Mirogabalin.
Downstream Signaling Pathways

Recent studies have indicated that the therapeutic effects of Mirogabalin may extend beyond the direct modulation of calcium channels and involve the regulation of intracellular signaling cascades implicated in neuroinflammation and central sensitization. Specifically, Mirogabalin has been shown to attenuate the activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway in spinal microglia and macrophages following nerve injury.[10][11][12] The p38MAPK pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production and release of pro-inflammatory and pronociceptive mediators.

Furthermore, Mirogabalin has been demonstrated to decrease the release of key chemokines, such as Chemokine (C-C motif) ligand 2 (CCL2) and CCL5, in animal models of neuropathic pain.[10][11][12] These chemokines are known to play a crucial role in the recruitment and activation of immune cells in the spinal cord, contributing to the maintenance of chronic pain states. By modulating these downstream signaling events, Mirogabalin may exert anti-inflammatory and neuroprotective effects that contribute to its overall analgesic efficacy.

Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit Binding Mirogabalin->a2d1 Microglia_Activation ↓ Microglia/Macrophage Activation Mirogabalin->Microglia_Activation Ca_Influx ↓ Ca²⁺ Influx a2d1->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia p38MAPK ↓ p38MAPK Phosphorylation Microglia_Activation->p38MAPK Chemokine_Release ↓ CCL2 & CCL5 Release Microglia_Activation->Chemokine_Release p38MAPK->Analgesia Chemokine_Release->Analgesia

Figure 2. Downstream Signaling Effects of Mirogabalin.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunits

This protocol is adapted from methods used for [3H]gabapentin binding assays, which can be applied to characterize the binding of Mirogabalin to the α2δ subunits.

3.1.1. Cell Membrane Preparation from HEK293 Cells Expressing α2δ Subunits

  • Cell Culture: Culture HEK293 cells stably expressing the human α2δ-1 or α2δ-2 subunit in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells by incubating with 5 mM EDTA in PBS for 10 minutes at room temperature. Avoid using trypsin to prevent damage to membrane proteins.

  • Lysis: Centrifuge the harvested cells at 300 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method such as the Bradford or BCA assay. Store the membrane preparations in aliquots at -80°C.

Start HEK293 Cells Expressing α2δ Subunit Wash Wash with PBS Start->Wash Detach Detach with EDTA Wash->Detach Centrifuge1 Centrifuge (300 x g) Detach->Centrifuge1 Resuspend Resuspend in Lysis Buffer Centrifuge1->Resuspend Homogenize Homogenize Resuspend->Homogenize Centrifuge2 Centrifuge (1,000 x g) Homogenize->Centrifuge2 Supernatant1 Collect Supernatant Centrifuge2->Supernatant1 Centrifuge3 Centrifuge (100,000 x g) Supernatant1->Centrifuge3 Pellet Collect Membrane Pellet Centrifuge3->Pellet Resuspend2 Resuspend in Assay Buffer Pellet->Resuspend2 Quantify Quantify Protein Resuspend2->Quantify Store Store at -80°C Quantify->Store

References

An In-depth Technical Guide on the Interaction of Mirogabalin with α2δ-1 and α2δ-2 Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin (B560033), a novel gabapentinoid, demonstrates a distinct interaction profile with the voltage-gated calcium channel (VGCC) α2δ-1 and α2δ-2 subunits, which are critical targets in the management of neuropathic pain. This technical guide provides a comprehensive overview of the binding kinetics, experimental methodologies used to elucidate these interactions, and the resultant signaling pathways. Quantitative data reveal mirogabalin's high affinity for both subunits, with a notably slower dissociation rate from α2δ-1 compared to α2δ-2. This unique binding characteristic is believed to contribute to its potent and sustained analgesic effects, while potentially offering a wider therapeutic window with a favorable side-effect profile compared to other α2δ ligands. Detailed experimental protocols for binding assays and electrophysiological studies are presented, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals in the field.

Introduction

Voltage-gated calcium channels (VGCCs) are pivotal in regulating neuronal excitability and neurotransmitter release. The α2δ auxiliary subunits of these channels, particularly α2δ-1 and α2δ-2, have been identified as key therapeutic targets for the gabapentinoid class of drugs. Upregulation of the α2δ-1 subunit in dorsal root ganglia (DRG) and the spinal dorsal horn is strongly associated with the pathogenesis of neuropathic pain.[1][2] Mirogabalin is a third-generation α2δ ligand that exhibits a unique binding profile, distinguishing it from its predecessors, gabapentin (B195806) and pregabalin.[1][2][3] This document serves as a technical resource, detailing the specific interactions of mirogabalin with the α2δ-1 and α2δ-2 subunits.

Quantitative Analysis of Mirogabalin's Interaction with α2δ Subunits

Mirogabalin demonstrates a high binding affinity for both human α2δ-1 and α2δ-2 subunits, with a notable difference in its dissociation kinetics compared to pregabalin.[1][2][4] This prolonged interaction with the α2δ-1 subunit is thought to be a key factor in its sustained analgesic efficacy.[1]

Ligand Subunit Dissociation Constant (Kd) (nmol/L) Dissociation Half-life (t1/2) (hours) Dissociation Rate Constant (Koff) (h⁻¹)
Mirogabalin Human α2δ-113.5[1][2]11.1[1][2][4]0.0627[5][6]
Human α2δ-222.7[1][2]2.4[1][2][4]0.2837[5][6]
Pregabalin Human α2δ-162.5[1][2][4]1.4[1][2][4]Not explicitly stated
Human α2δ-2125.0[7]1.4[1][2][4]Not explicitly stated

Experimental Protocols

The characterization of mirogabalin's binding to α2δ subunits has been achieved through a combination of in vitro binding assays and electrophysiological studies.

Radioligand Binding and Dissociation Assays

A foundational method to determine the binding affinity and kinetics of mirogabalin is the use of radioligand binding assays.

  • Objective: To quantify the binding affinity (Kd) and dissociation half-life (t1/2) of [³H]-mirogabalin for human α2δ-1 and α2δ-2 subunits.

  • Methodology:

    • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293A) cells are stably transfected to express either human α2δ-1 or α2δ-2 subunits.[1][7] The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membrane fractions containing the target subunits.

    • Binding Assay: The membrane fractions are incubated with [³H]-mirogabalin at various concentrations to determine the equilibrium dissociation constant (Kd). Non-specific binding is determined in the presence of an excess of unlabeled mirogabalin.

    • Dissociation Assay: To measure the dissociation rate, the membrane fractions are first incubated with [³H]-mirogabalin to allow for binding equilibrium. Subsequently, an excess of unlabeled mirogabalin is added to prevent re-binding of the radioligand. The amount of [³H]-mirogabalin remaining bound to the membranes is measured at different time points.

    • Detection: The amount of radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The dissociation half-life (t1/2) and dissociation rate constant (Koff) are calculated from the dissociation curves.[8][9]

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start HEK293A cells expressing α2δ-1 or α2δ-2 subunits culture Cell Culture and Harvesting start->culture homogenize Homogenization and Centrifugation culture->homogenize membranes Isolated Cell Membranes homogenize->membranes incubation Incubation with [³H]-mirogabalin membranes->incubation dissociation Addition of excess unlabeled mirogabalin (for dissociation assay) incubation->dissociation separation Separation of bound and free radioligand incubation->separation dissociation->separation quantification Liquid Scintillation Counting separation->quantification data_analysis Calculation of Kd, t1/2, Koff quantification->data_analysis G Workflow for Whole-Cell Patch Clamp Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis start Isolate Dorsal Root Ganglion (DRG) from rats culture Culture DRG neurons start->culture patch Establish whole-cell patch clamp configuration culture->patch record_base Record baseline calcium currents patch->record_base apply_drug Apply Mirogabalin record_base->apply_drug record_post Record calcium currents post-application apply_drug->record_post measure Measure peak current densities record_post->measure compare Compare pre- and post-drug currents measure->compare G Mirogabalin's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron mirogabalin Mirogabalin vgcc Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit mirogabalin->vgcc Binds with high affinity and slow dissociation ca_influx Calcium (Ca²⁺) Influx vgcc->ca_influx Inhibits neurotransmitter Release of Excitatory Neurotransmitters (Glutamate, Substance P) ca_influx->neurotransmitter Reduces hyperexcitability Neuronal Hyperexcitability neurotransmitter->hyperexcitability Reduces analgesia Analgesic Effect hyperexcitability->analgesia Leads to

References

In Vitro Profile of Mirogabalin: A Technical Guide to its Interaction with Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies characterizing the effects of (rel)-Mirogabalin on voltage-gated calcium channels (VGCCs). Mirogabalin is a novel, third-generation gabapentinoid developed for the treatment of neuropathic pain.[1][2][3] Its mechanism of action is centered on its potent and selective binding to the α2δ auxiliary subunit of VGCCs, which is crucial for modulating calcium influx and subsequent neurotransmitter release.[4][5][6] This document details the binding characteristics, functional effects, and the experimental protocols used to elucidate Mirogabalin's in vitro profile.

Mechanism of Action: Targeting the α2δ Subunit

Mirogabalin exerts its therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[4][5] This interaction is believed to reduce the trafficking and function of the calcium channels, leading to a decrease in calcium influx upon neuronal depolarization.[3] The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic terminals in hyperexcited neurons is the key to its analgesic, anxiolytic, and anticonvulsant properties.[4][5] The α2δ-1 subunit, in particular, is strongly up-regulated in somatosensory neurons following nerve damage and is considered the primary target for the analgesic effects of gabapentinoids.[4][7]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit a2d->VGCC Modulates Channel Ca_influx_node Reduced Ca²⁺ Influx a2d->Ca_influx_node Inhibits Mirogabalin Mirogabalin Mirogabalin->a2d High-Affinity Binding Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Release Release Reduced Neurotransmitter Release Vesicle->Release Ca_influx_node->Vesicle Less Triggering Action_Potential Action Potential (Depolarization) Action_Potential->VGCC Opens Channel

Caption: Mirogabalin's mechanism of action at the presynaptic terminal.

Quantitative Data: Binding Characteristics and Functional Effects

In vitro studies have meticulously quantified Mirogabalin's interaction with the α2δ subunits, revealing unique binding properties compared to its predecessor, pregabalin (B1679071).

Radioligand Binding Assays

Binding assays using tritium-labeled ([³H]) compounds with cell lines stably expressing human α2δ subunits have determined the binding affinity (expressed as the equilibrium dissociation constant, Kd) and dissociation kinetics of Mirogabalin.[1]

Table 1: In Vitro Binding Characteristics of Mirogabalin vs. Pregabalin for Human α2δ Subunits.
CompoundSubunitBinding Affinity (Kd, nmol/L)Dissociation Rate (koff, h-1)Dissociation Half-life (t1/2, h)Reference
Mirogabalinα2δ-113.50.062711.1[1][4][5]
Mirogabalinα2δ-222.70.28372.4[1][4][5]
Pregabalinα2δ-162.5-1.4[1][4][5]
Pregabalinα2δ-2125.0-1.4[1][8]

These data demonstrate that Mirogabalin has a significantly higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[8][9] A key distinguishing feature is its markedly slower dissociation rate from the α2δ-1 subunit, resulting in a much longer dissociation half-life (11.1 hours for Mirogabalin vs. 1.4 hours for pregabalin).[1][4] This prolonged binding to the primary therapeutic target (α2δ-1) is thought to contribute to Mirogabalin's potent and sustained analgesic effects.[1][9]

Electrophysiological Effects

Whole-cell patch-clamp studies on cultured rat dorsal root ganglion (DRG) neurons have been conducted to assess the functional consequences of Mirogabalin binding on calcium channel activity. These experiments directly measure the influx of calcium ions through VGCCs.

Table 2: Functional Inhibition of N-type Calcium Channel Currents in Rat DRG Neurons.
CompoundConcentration for InhibitionKey FindingReference
Mirogabalin50 µMSignificantly inhibited peak current densities at depolarizations to -20 mV and -10 mV compared to vehicle control.[1][10][11]
Pregabalin200 µMRequired a higher concentration to achieve significant inhibition of N-type calcium channel currents.[1][10][11]

These functional assays confirm that Mirogabalin's binding to the α2δ subunit translates into a potent inhibition of N-type calcium channel currents, a critical channel type involved in neurotransmitter release at presynaptic terminals.[1][8][10]

Detailed Experimental Protocols

The following sections describe representative methodologies for the key in vitro experiments used to characterize Mirogabalin.

Radioligand Binding Assay Protocol

This protocol outlines a typical competitive binding assay to determine the affinity of unlabeled compounds for the α2δ subunit.

  • Cell Culture and Membrane Preparation :

    • HEK293 or other suitable host cells are stably transfected to express the human α2δ-1 or α2δ-2 subunit.

    • Cells are cultured to high density and harvested.

    • Cell membranes are prepared by homogenization in a buffered solution (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay :

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added:

      • Cell membranes expressing the target α2δ subunit.

      • A fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or a tritiated Mirogabalin analog).

      • Increasing concentrations of the unlabeled test compound (Mirogabalin).

    • Total Binding : Wells containing only membranes and radioligand.

    • Non-specific Binding : Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1000-fold excess of gabapentin) to block all specific binding sites.[12]

  • Incubation and Detection :

    • The plates are incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis :

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

    • The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.

    • The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol describes the methodology for recording VGCC currents from primary neurons.

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis node1 Isolate Dorsal Root Ganglion (DRG) Neurons from Sprague-Dawley Rats node2 Enzymatic Dissociation & Cell Plating node1->node2 node3 Incubate Neurons (20-24h) with Vehicle, Mirogabalin, or Pregabalin node2->node3 node4 Transfer coverslip to recording chamber with extracellular solution node3->node4 node5 Approach neuron with glass micropipette containing intracellular solution node4->node5 node6 Form High-Resistance 'Gigaseal' (>1 GΩ) on cell membrane node5->node6 node7 Rupture membrane patch to achieve 'Whole-Cell' configuration node6->node7 node8 Apply voltage-step protocol (e.g., -40mV to +40mV) to elicit Ca²⁺ currents node7->node8 node9 Record and measure peak Ca²⁺ current amplitude node8->node9 node10 Verify N-type current using selective blocker (ω-conotoxin GVIA) node9->node10 node11 Compare current densities between control and Mirogabalin-treated groups node10->node11

Caption: Experimental workflow for whole-cell patch-clamp recording.
  • Cell Preparation :

    • Dorsal root ganglia (DRGs) are dissected from rats.[10]

    • The ganglia are treated with enzymes (e.g., collagenase, trypsin) to dissociate them into individual neurons.

    • The isolated small or medium-sized neurons are plated on coated coverslips and cultured.[10]

    • Cells are incubated for 20-24 hours with either a vehicle control or the test compound (Mirogabalin).[10]

  • Recording Solutions :

    • External Solution (aCSF) : Contains physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, glucose) and a buffer (e.g., HEPES) to maintain pH. K⁺ channel blockers (e.g., TEA) and Na⁺ channel blockers (e.g., TTX) are often included to isolate Ca²⁺ currents.[13][14]

    • Internal (Pipette) Solution : Contains a Cs⁺ or K⁺-based salt (e.g., Cs-Gluconate) to match intracellular ionic conditions, a Ca²⁺ chelator (e.g., EGTA), ATP, and GTP to support cell health, and a buffer (HEPES).[15]

  • Electrophysiological Recording :

    • A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • A glass micropipette (resistance 3-7 MΩ) filled with the internal solution is guided to a neuron using a micromanipulator.[14]

    • Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -40 mV). Depolarizing voltage steps (e.g., to +40 mV in 10 mV increments) are applied to activate the VGCCs.[10]

  • Data Acquisition and Analysis :

    • The resulting inward Ca²⁺ currents are recorded and measured.

    • The identity of the current (e.g., N-type) can be confirmed by applying a selective blocker, such as ω-conotoxin GVIA.[10]

    • The peak current amplitude is typically normalized to the cell capacitance (a measure of cell size) to yield current density (pA/pF).

    • Current-voltage (I-V) relationships are plotted, and statistical comparisons are made between the control and Mirogabalin-treated groups to determine the extent of inhibition.[11]

References

The Structure-Activity Relationship of (rel)-Mirogabalin and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin, a third-generation gabapentinoid, has emerged as a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), a key target in the management of neuropathic pain. Its unique bicyclo[3.2.0]heptene ring system confers distinct pharmacological properties compared to its predecessors, gabapentin (B195806) and pregabalin (B1679071), including a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of mirogabalin (B560033) and its analogs, detailing the molecular features crucial for their interaction with the α2δ subunit and their resulting biological activity. The guide also outlines key experimental methodologies and visualizes the underlying signaling pathways.

Core Structure-Activity Relationship of Mirogabalin and its Analogs

The analgesic and anxiolytic effects of mirogabalin and its analogs are primarily mediated through their binding to the α2δ-1 and α2δ-2 subunits of VGCCs. The SAR of these compounds reveals several key structural features that govern their binding affinity and selectivity.

The core structure of gabapentinoids consists of a γ-aminobutyric acid (GABA) backbone and a lipophilic moiety. In mirogabalin, the conformationally rigid bicyclo[3.2.0]heptene ring system serves as the lipophilic section and is a critical determinant of its high potency.[1] Modifications to this bicyclic system and the GABA core have provided valuable insights into the structural requirements for optimal binding to the α2δ subunit.

Key Structural Insights:
  • The Bicyclic System: The cis-fused bicyclo[3.2.0]heptane/heptene scaffold is the most favorable conformation for high binding affinity to the α2δ-1 subunit.[1] This rigid structure likely orients the pharmacophoric groups in an optimal geometry for interaction with the binding pocket.

  • Lipophilic Moiety Size: The size of the lipophilic moiety is strictly constrained. While the bicyclic system of mirogabalin is preferred, certain monocyclic cyclobutane (B1203170) derivatives can retain significant binding affinity if their substituents mimic the rigid conformation of the bicyclo[3.2.0]heptane/heptene ring.[1]

  • Introduction of Heteroatoms: The incorporation of heteroatoms into the lipophilic moiety has been shown to be detrimental to binding affinity. For instance, replacement of a carbon atom with an oxygen atom in the bicyclic ring of a mirogabalin analog resulted in a significant loss of activity.[1]

  • GABA Moiety: The γ-amino acid portion is essential for interaction with the α2δ subunit. The amino and carboxylic acid groups are believed to form key hydrogen bonds and electrostatic interactions within the binding site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities of mirogabalin and a selection of its analogs for the human α2δ-1 subunit. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of the concentration of a compound required to inhibit 50% of the specific binding of a radioligand to the target receptor. A lower IC50 or Ki value indicates a higher binding affinity.

CompoundStructureα2δ-1 Binding Affinity (IC50, nM)[1]
Mirogabalin (Structure of Mirogabalin)Not explicitly provided in the cited source, but implied to be high.
Analog 1 (Structure of Analog 1 with monocyclic cyclobutane)15.2
Analog 2 (Structure of Analog 2 with heteroatom in the bicyclic ring)> 729
Analog 3 (Structure of a simplified bicyclic derivative)Data not available in the cited source.
Analog 4 (Structure of another simplified bicyclic derivative)Data not available in the cited source.
CompoundStructureα2δ-1 Binding Affinity (Ki, nM)[2]
Pregabalin (Structure of Pregabalin)Data not explicitly provided for comparison in the cited source.
Bicyclic Derivative 16RR (Structure of 16RR)High selectivity for α2δ-1 over α2δ-2 is noted.

Experimental Protocols

In Vitro [³H]-Gabapentin Competition Binding Assay

This assay is a standard method to determine the binding affinity of test compounds to the α2δ subunit of VGCCs. The protocol involves measuring the ability of a test compound to displace the radiolabeled ligand, [³H]-gabapentin, from its binding site on membranes prepared from tissues rich in the α2δ subunit, such as porcine or rat brain cerebral cortex.[3]

Materials and Reagents: [3]

  • Biological Source: Porcine or rat brain cerebral cortex.

  • Radioligand: [³H]-Gabapentin (specific activity ~30-60 Ci/mmol).

  • Test Compounds: Mirogabalin and its analogs.

  • Reference Compound: Pregabalin or unlabeled gabapentin.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • Equipment: Homogenizer, high-speed refrigerated centrifuge, 96-well microplates, filtration apparatus, glass fiber filters (e.g., Whatman GF/B or GF/C), scintillation vials, and a liquid scintillation counter.

Step-by-Step Methodology: [3]

  • Membrane Preparation:

    • Dissect the cerebral cortex on ice and homogenize the tissue in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation.

    • After the final wash, resuspend the pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compounds and the reference compound in Assay Buffer.

    • In a 96-well microplate, set up the following reaction mixtures in triplicate:

      • Total Binding: Membrane preparation (50-100 µg of protein), [³H]-gabapentin (at a final concentration near its Kd, e.g., 10 nM), and Assay Buffer.

      • Non-specific Binding: Membrane preparation, [³H]-gabapentin, and a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM).

      • Competition Binding: Membrane preparation, [³H]-gabapentin, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Transfer the filters to scintillation vials and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Signaling Pathways and Experimental Workflows

The binding of mirogabalin to the α2δ-1 subunit of presynaptic VGCCs in the dorsal horn of the spinal cord is the primary mechanism underlying its analgesic effect. This interaction leads to a reduction in calcium influx into the presynaptic terminal, which in turn inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.

Beyond this direct effect, mirogabalin also modulates downstream signaling pathways involved in neuroinflammation and central sensitization, which are key contributors to chronic neuropathic pain.

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Effects in Spinal Cord Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit of VGCC Mirogabalin->a2d1 Binds to VGCC Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Neurotransmitter_release Release of Excitatory Neurotransmitters (Glutamate, Substance P) Ca_influx->Neurotransmitter_release Reduces Microglia Microglia/ Macrophage Activation Neurotransmitter_release->Microglia Indirectly Inhibits Pain_transmission Pain Transmission Neurotransmitter_release->Pain_transmission Reduces p38MAPK p38MAPK Signaling Microglia->p38MAPK Reduces Chemokines Pronociceptive Chemokines (CCL2, CCL5) Microglia->Chemokines Reduces p38MAPK->Pain_transmission Attenuates Chemokines->Pain_transmission Attenuates

Caption: Mirogabalin's mechanism of action and downstream signaling effects.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Cerebral Cortex (Porcine/Rat) Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifugation2 Pellet Wash & Resuspend Membrane Pellet Centrifugation2->Pellet Protein_Assay Protein Concentration Determination Pellet->Protein_Assay Plate_Setup 96-Well Plate Setup: - Membranes - [³H]-Gabapentin - Test Compound Protein_Assay->Plate_Setup Incubation Incubation (60 min, RT) Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for the in vitro α2δ subunit binding assay.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of the conformationally rigid bicyclo[3.2.0]heptene system in achieving high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. Modifications to this core structure have demonstrated the stringent steric and electronic requirements for potent activity. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a robust framework for the continued development of novel gabapentinoids with improved efficacy and safety profiles for the treatment of neuropathic pain and other neurological disorders. Future research will likely focus on further optimizing the lipophilic moiety to enhance selectivity and pharmacokinetic properties, leading to the next generation of α2δ ligands.

References

(rel)-Mirogabalin's Role in Modulating Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin is a novel, orally administered gabapentinoid that exhibits high affinity and selectivity for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3][4][5] Its mechanism of action centers on the modulation of these channels, leading to a reduction in the release of key excitatory neurotransmitters.[1][2][6][7] This targeted action underlies its therapeutic efficacy in various neuropathic pain conditions.[1][4] This technical guide provides an in-depth examination of the core mechanisms of mirogabalin (B560033), presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

Mirogabalin exerts its pharmacological effects primarily by binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1][2][3] This binding is more potent and sustained, particularly at the α2δ-1 subunit, compared to older gabapentinoids like pregabalin.[1][3] The α2δ-1 subunit is understood to be crucial for the analgesic effects of gabapentinoids, while the α2δ-2 subunit is more associated with central nervous system side effects.[1] By binding to these subunits, mirogabalin allosterically modulates the function of the calcium channel, leading to a reduction in calcium influx into the presynaptic neuron upon nerve stimulation.[1][2][7] This decrease in intracellular calcium is the pivotal step that leads to a diminished release of excitatory neurotransmitters such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[1][2][6] The ultimate consequence is a dampening of neuronal hyperexcitability, which is a hallmark of neuropathic pain states.[2]

Quantitative Data Presentation

The binding affinity and dissociation kinetics of mirogabalin for the α2δ subunits are key determinants of its potency and duration of action. The following tables summarize the quantitative data from various in vitro studies, providing a comparative view with pregabalin.

Table 1: Binding Affinity (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits

Compoundα2δ-1 Subunit Kd (nmol/L)α2δ-2 Subunit Kd (nmol/L)Reference
Mirogabalin13.522.7[1][2]
Pregabalin62.5125.0[2][8]

Table 2: Dissociation Half-life (t1/2) of Mirogabalin and Pregabalin from Human α2δ Subunits

Compoundα2δ-1 Subunit t1/2 (hours)α2δ-2 Subunit t1/2 (hours)Reference
Mirogabalin11.12.4[1][3]
Pregabalin1.41.4[1][3]

Table 3: Inhibition of N-type Calcium Channel Currents in Rat Dorsal Root Ganglion (DRG) Neurons

CompoundConcentration for InhibitionReference
Mirogabalin50 µmol/L[9][10]
Pregabalin200 µmol/L[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Mirogabalin Mirogabalin a2d α2δ-1 Subunit Mirogabalin->a2d Binds VGCC Voltage-Gated Ca²⁺ Channel a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Influx Inhibited Vesicle Synaptic Vesicle (contains Neurotransmitters) Ca_ion->Vesicle Reduced Fusion Neurotransmitters Glutamate, Substance P, CGRP Vesicle->Neurotransmitters Reduced Release Reduced_NTs Decreased Neurotransmitter Concentration

Caption: Mirogabalin's signaling pathway at the presynaptic terminal.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (with α2δ subunits) Incubation 2. Incubation (Membranes + Radioligand + Mirogabalin) Membrane_Prep->Incubation Filtration 3. Filtration (Separation of bound and free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Determine Kd and Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Logical_Relationship Binding Mirogabalin binds to α2δ-1 subunit Conformation Conformational change in VGCC Binding->Conformation Calcium Reduced Ca²⁺ influx Conformation->Calcium Release Decreased excitatory neurotransmitter release Calcium->Release Analgesia Analgesic Effect Release->Analgesia

Caption: Logical relationship from mirogabalin binding to analgesia.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the interaction of mirogabalin with its target and its effect on neuronal function.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is employed to determine the binding affinity (Kd) of mirogabalin for the α2δ subunits.

1. Membrane Preparation:

  • Tissue or cells expressing the α2δ subunit (e.g., rat brain or transfected cell lines) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the membrane preparation, a radiolabeled ligand that binds to the α2δ subunit (e.g., [3H]-gabapentin), and varying concentrations of unlabeled mirogabalin are added.

  • For determining non-specific binding, a high concentration of a non-labeled ligand is used in a parallel set of wells.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of mirogabalin (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant), which represents the binding affinity of mirogabalin, is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

1. Probe Implantation:

  • A microdialysis probe is stereotaxically implanted into the target brain region (e.g., the spinal dorsal horn or a pain-processing area in the brain).

  • The probe consists of a semi-permeable membrane at its tip.

2. Perfusion and Sampling:

  • The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the perfusate.

  • The collected perfusate (dialysate) is collected at regular intervals.

3. Neurotransmitter Quantification:

  • The concentration of excitatory amino acids like glutamate in the dialysate is quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

4. Experimental Design:

  • A baseline level of neurotransmitter release is established.

  • Mirogabalin is administered systemically (e.g., orally or intraperitoneally).

  • Dialysate samples are continuously collected to monitor the change in neurotransmitter concentration over time following drug administration.

  • In some experimental paradigms, a depolarizing stimulus (e.g., high potassium) is applied through the probe to evoke neurotransmitter release, and the effect of mirogabalin on this stimulated release is measured.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion channel currents, such as those through VGCCs, in individual neurons.

1. Cell Preparation:

  • Neurons, typically from dorsal root ganglia (DRG), are isolated and cultured.

2. Recording:

  • A glass micropipette with a very fine tip is brought into contact with the cell membrane of a single neuron.

  • A tight seal is formed between the pipette and the membrane.

  • The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded in response to voltage steps.

3. Experimental Procedure:

  • Baseline calcium currents are recorded.

  • Mirogabalin is applied to the bath solution perfusing the neuron.

  • The effect of mirogabalin on the amplitude and kinetics of the calcium currents is recorded and analyzed. This allows for a direct assessment of the drug's modulatory effect on VGCC function.

Conclusion

This compound's distinct pharmacological profile, characterized by its high and sustained binding to the α2δ-1 subunit of voltage-gated calcium channels, translates into a potent and durable inhibition of excitatory neurotransmitter release. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding the core mechanism of action of this important therapeutic agent. This detailed knowledge is crucial for ongoing research, the development of novel analgesics, and the optimization of clinical applications for mirogabalin in the management of neuropathic pain.

References

Methodological & Application

Dosing Recommendations for (rel)-Mirogabalin in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of dosing recommendations and experimental protocols for the use of (rel)-Mirogabalin in rodent models of neuropathic and nociplastic pain. The information is intended to guide the design and execution of preclinical studies to evaluate the efficacy and mechanism of action of Mirogabalin.

Mechanism of Action

Mirogabalin is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1] Its primary mechanism of action involves binding to the α2δ-1 subunit, which is upregulated in neuropathic pain states in the dorsal root ganglion and spinal cord.[1] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the excessive release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[1][2][3] This modulation of neurotransmitter release dampens the hyperexcitability of neurons involved in pain transmission, leading to analgesic effects.[1][3]

Recent studies suggest that Mirogabalin may also exert its effects through indirect mechanisms, including the prevention of spinal microglia/macrophage activation, suppression of astroglia and neutrophil infiltration, and reduction of pronociceptive chemokines (CCL2, CCL5) and the downstream p38MAPK signaling pathway.[4][5]

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx Vesicle Synaptic Vesicle Ca_ion->Vesicle Triggers Neurotransmitters Excitatory Neurotransmitters (Glutamate, Substance P) Pain_Signal Pain Signal Transmission Neurotransmitters->Pain_Signal Activates Mirogabalin Mirogabalin Mirogabalin->VGCC Binds to α2δ-1 Vesicle->Neurotransmitters Release CCI_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_treatment Treatment and Assessment A1 Anesthetize Rat A2 Expose Sciatic Nerve A1->A2 A3 Ligate Nerve Loosely (4 ligatures) A2->A3 A4 Suture Muscle and Skin A3->A4 B1 Recovery Period (e.g., 7-14 days) A4->B1 B2 Baseline Behavioral Testing (von Frey test) B1->B2 C1 Administer Mirogabalin (e.g., 3-10 mg/kg, p.o.) or Vehicle B2->C1 C2 Behavioral Testing at Multiple Time Points (e.g., 1, 2, 4, 8 hours post-dose) C1->C2

References

Application Note: Quantitative Determination of (rel)-Mirogabalin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (rel)-Mirogabalin in human plasma. The described protocol utilizes solid-phase extraction for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Mirogabalin (B560033).

Introduction

Mirogabalin is a novel, preferentially and potently selective ligand for the α2δ-1 subunit of voltage-gated calcium channels, developed for the treatment of neuropathic pain.[1][2] Accurate and reliable quantification of Mirogabalin in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a detailed protocol for the determination of Mirogabalin in human plasma using LC-MS/MS, a widely accepted and sensitive analytical technique for this purpose.[3][4][5]

Experimental

Materials and Reagents
Instrumentation
  • Liquid chromatograph (e.g., Agilent 1100 series or equivalent)[8]

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)[1][6] equipped with a TurboIonSpray or electrospray ionization (ESI) source.

  • Analytical column (e.g., Zorbax 300‐SCX, 50 x 3.0 mm, 5 µm or Hypurity advance, 50 mm × 4.6 mm, 5 μm)[6][7][8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE plate wells with 0.5 mL of methanol followed by 0.5 mL of ultrapure water.[1][6]

  • Sample Loading: To 50 µL of plasma sample, add the internal standard. Mix the sample with 0.2 mL of 0.1% (v/v) formic acid.[1] Load the entire mixture onto the conditioned SPE plate.

  • Washing: Wash the plate with 0.5 mL of water and then with 0.75 mL of 5% methanol in water.[6]

  • Elution: Elute Mirogabalin and the internal standard with 0.2-0.3 mL of an 80:20 (v/v) mixture of acetonitrile and 20 nM ammonium formate in water (pH 2.5).[6]

  • Reconstitution: To the eluted sample, 0.5 mL of 0.1% formic acid in water can be added.[6]

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: Zorbax 300‐SCX (50 x 3.0 mm, 5 µm)[6][7]

    • Mobile Phase: 80:20 (v/v) acetonitrile: 20 mmol/L ammonium formate, pH 2.5 with formic acid[7]

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: Ambient

    • Injection Volume: 10-20 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Mirogabalin: m/z (parent ion) → m/z (product ion) - Specific values to be determined based on instrument tuning.

      • Mirogabalin-d5 (IS): m/z (parent ion) → m/z (product ion) - Specific values to be determined based on instrument tuning.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Method Validation Summary

The described method has been validated according to regulatory guidelines.[9][10] A summary of the validation parameters is presented in the tables below.

Table 1: Calibration Curve and Linearity
ParameterValueReference
Calibration Range1 - 1000 ng/mL[3]
Regression ModelLinear, 1/x² weighting[3]
Correlation Coefficient (r²)> 0.99[11]
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Accuracy (%Bias)Reference
LLOQ1< 14.6%< 11.7%-16.3% to 3.1%-7.1% to 1.9%[3]
Low QC3< 14.6%< 11.7%-16.3% to 3.1%-7.1% to 1.9%[3]
Mid QC75< 14.6%< 11.7%-16.3% to 3.1%-7.1% to 1.9%[3]
High QC750< 14.6%< 11.7%-16.3% to 3.1%-7.1% to 1.9%[3]
Table 3: Recovery and Matrix Effect
ParameterValueReference
Lower Limit of Quantification (LLOQ)1.00 ng/mL[1][6]
RecoveryNot explicitly stated in provided abstracts
Matrix EffectNot explicitly stated in provided abstracts

Experimental Workflow and Diagrams

The overall workflow for the analysis of Mirogabalin in plasma is depicted below.

Mirogabalin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Mirogabalin-d5) Plasma_Sample->Add_IS Acidify Acidify with 0.1% Formic Acid Add_IS->Acidify SPE_Load Load Sample onto SPE Plate Acidify->SPE_Load SPE_Condition SPE Plate Conditioning (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash Wash SPE Plate (Water & 5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile/ Ammonium Formate SPE_Wash->SPE_Elute Reconstitute Reconstitute SPE_Elute->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (Zorbax 300-SCX) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Mirogabalin Concentration Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Mirogabalin in plasma.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, involving solid-phase extraction and tandem mass spectrometry, provides the necessary accuracy, precision, and a low limit of quantification to support pharmacokinetic and clinical studies of Mirogabalin.

References

LC-MS/MS method development for (rel)-Mirogabalin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of (rel)-Mirogabalin in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance characteristics. This method is intended for use in research and drug development settings, such as pharmacokinetic and bioequivalence studies.

Mirogabalin is a third-generation gabapentinoid and a selective ligand for the α2δ subunit of voltage-gated calcium channels, approved for the treatment of peripheral neuropathic pain.[1][2] Accurate and reliable quantification of Mirogabalin in biological matrices is essential for clinical and preclinical development. Numerous studies have confirmed that plasma concentrations of Mirogabalin are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[3][4]

This method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. A stable isotope-labeled internal standard, Mirogabalin-d4, is used to ensure accuracy and precision.[5]

Experimental Protocols

Materials and Reagents
  • Analytes: Mirogabalin (M.W. 209.28 g/mol )[6][], Mirogabalin-d4 (Internal Standard, IS)

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mirogabalin and Mirogabalin-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Mirogabalin stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards.

  • Quality Control (QC) Working Solutions: Prepare separate dilutions from the Mirogabalin stock solution for Low, Medium, and High QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mirogabalin-d4 stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method, which is a common and effective technique for polar analytes like gabapentinoids.[8]

  • Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for each blank, standard, QC, and unknown sample.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube except for the double blank (matrix blank). For the double blank, add 150 µL of acetonitrile. The acetonitrile acts as the protein precipitating agent.

  • Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters are proposed based on typical methods for analogous compounds like Pregabalin (B1679071) and Gabapentin.[8][9]

Liquid Chromatography Parameters:

ParameterCondition
LC System Standard UHPLC/HPLC system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 5% B (3.6-5.0 min)
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 minutes

Mass Spectrometry Parameters:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mirogabalin: 210.3 → 135.1 (Quantifier), 210.3 → 91.1 (Qualifier)Mirogabalin-d4: 214.3 → 139.1 (Quantifier)
Ion Spray Voltage +5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Declustering Potential 60 V
Collision Energy 25 eV (for m/z 135.1), 35 eV (for m/z 91.1)

Data Presentation and Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented in the tables below.

Table 1: Calibration Curve Linearity and Sensitivity

Parameter Result
Linearity Range 1 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%Bias) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%Bias)
LLOQ 1 ≤ 15.0% ± 15.0% ≤ 20.0% ± 20.0%
Low QC 3 ≤ 15.0% ± 15.0% ≤ 15.0% ± 15.0%
Mid QC 100 ≤ 15.0% ± 15.0% ≤ 15.0% ± 15.0%

| High QC | 1500 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

Table 3: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Matrix Factor (IS-Normalized) Recovery of Analyte (%) Recovery of IS (%)
Low QC 3 0.95 - 1.05 ~95% ~97%

| High QC | 1500 | 0.98 - 1.02 | ~96% | ~98% |

Visualizations

Mirogabalin_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft VGCC Voltage-Gated Calcium Channel (VGCC) label_influx Ca²⁺ Influx VGCC->label_influx Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Release Glutamate_released Glutamate Vesicle->Glutamate_released Exocytosis Mirogabalin Mirogabalin a2d_subunit α2δ-1 Subunit Mirogabalin->a2d_subunit Binds a2d_subunit->VGCC Modulates label_influx->Ca_ion Action_Potential Action_Potential Action_Potential->VGCC Depolarization

Caption: Mechanism of Action of Mirogabalin.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Pipette 50 µL Plasma s2 Add 150 µL Acetonitrile with Internal Standard (IS) s1->s2 s3 Vortex Mix (30s) s2->s3 s4 Centrifuge (10 min) s3->s4 s5 Transfer Supernatant s4->s5 lc UHPLC Separation (C18 Column) s5->lc ms Triple Quadrupole MS (Positive ESI, MRM) lc->ms d1 Peak Integration ms->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2 d3 Pharmacokinetic Analysis d2->d3

Caption: Bioanalytical Workflow for Mirogabalin.

References

Application Notes and Protocols for (rel)-Mirogabalin in Patch-Clamp Studies of Dorsal Root Ganglion (DRG) Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin is a novel gabapentinoid that exhibits high affinity and selectivity for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2] Its unique binding characteristics, including a slower dissociation rate from the α2δ-1 subunit compared to other gabapentinoids like pregabalin, contribute to its potent and long-lasting analgesic effects observed in preclinical models of neuropathic pain.[1][2] Patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons, which are primary sensory neurons integral to the pain pathway, is a critical technique to elucidate the functional consequences of Mirogabalin's interaction with its target.

These application notes provide a comprehensive guide for utilizing this compound in patch-clamp studies of DRG neurons. They include detailed protocols for neuron isolation and culture, whole-cell patch-clamp recordings, and data analysis, alongside a summary of key quantitative data from existing literature.

Mechanism of Action

Mirogabalin exerts its effects by binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central and peripheral nervous systems.[1][3] This binding reduces the influx of calcium into the presynaptic terminal, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][4] The preferential binding and slower dissociation from the α2δ-1 subunit are thought to underlie its potent analgesic properties, while its interaction with the α2δ-2 subunit may be associated with central nervous system side effects.[1] In patch-clamp studies on rat DRG neurons, Mirogabalin has been shown to inhibit N-type calcium channel currents.[5]

Figure 1: Signaling pathway of Mirogabalin's action.

Mirogabalin Mirogabalin a2d_subunit α2δ subunit of VGCC Mirogabalin->a2d_subunit Binds to Ca_influx Ca²⁺ Influx a2d_subunit->Ca_influx Inhibits Neurotransmitter_release Excitatory Neurotransmitter Release (Glutamate, CGRP, Substance P) Ca_influx->Neurotransmitter_release Reduces Analgesia Analgesic Effect Neurotransmitter_release->Analgesia Leads to

Quantitative Data

The following tables summarize the key binding affinities and functional effects of Mirogabalin compared to Pregabalin.

Table 1: Binding Characteristics of Mirogabalin and Pregabalin

LigandSubunitDissociation Constant (Kd) (nmol/L)Dissociation Half-life (hours)
Mirogabalin Human α2δ-113.5[1]11.1[1]
Human α2δ-222.7[1]2.4[1]
Pregabalin Human α2δ-162.5[1]1.4[1]
Human α2δ-2Not specified1.4[1]

Table 2: Functional Inhibition of N-type Calcium Channels in Rat DRG Neurons

CompoundConcentration for Inhibition
Mirogabalin 50 µM[5]
Pregabalin 200 µM[5]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on DRG neurons using the whole-cell patch-clamp technique.

I. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from standard methods for isolating and culturing primary DRG neurons.[6][7]

Materials:

  • Sprague-Dawley rats (postnatal day 10-14)

  • DMEM/F12 medium

  • Collagenase Type IA

  • Trypsin

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated coverslips

  • Standard dissection tools

  • 35 mm culture dishes

Procedure:

  • Euthanize the rat according to approved institutional animal care and use committee protocols.

  • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Transfer the ganglia to a dish containing ice-cold DMEM/F12 medium.

  • Trim the nerve roots and connective tissue from the ganglia.

  • Incubate the ganglia in an enzymatic solution containing collagenase (1 mg/mL) and trypsin (0.25 mg/mL) in DMEM/F12 for 30-45 minutes at 37°C.

  • Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips in 35 mm culture dishes.

  • Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for patch-clamp recording 24-48 hours after plating.[5]

II. Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for recording voltage-gated calcium currents from cultured DRG neurons.

Solutions:

  • External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in the external solution. Further dilutions to the desired final concentrations (e.g., 50 µM) should be made fresh on the day of the experiment.[5]

Equipment:

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier

  • Data acquisition system and software

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

Procedure:

  • Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a healthy-looking neuron with the patch pipette and form a gigaohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Record baseline calcium currents by applying a series of depolarizing voltage steps (e.g., from a holding potential of -80 mV to +60 mV in 10 mV increments).

  • Apply this compound by switching the perfusion to the external solution containing the desired concentration of the drug (e.g., 50 µM).[5]

  • After a sufficient incubation period (e.g., 5-10 minutes) to allow the drug to take effect, repeat the voltage-step protocol to record calcium currents in the presence of Mirogabalin.

  • To confirm the inhibition of N-type calcium channels, a specific blocker like ω-conotoxin GVIA can be used at the end of the experiment.[5]

Figure 2: Experimental workflow for patch-clamp studies.

Start Start: DRG Neuron Culture Patch Whole-Cell Patch Clamp (Establish Recording) Start->Patch Baseline Record Baseline Ca²⁺ Currents Patch->Baseline Mirogabalin Apply Mirogabalin Baseline->Mirogabalin PostMirogabalin Record Ca²⁺ Currents with Mirogabalin Mirogabalin->PostMirogabalin Analysis Data Analysis PostMirogabalin->Analysis End End Analysis->End

III. Data Analysis

  • Measure the peak amplitude of the calcium currents at each voltage step before and after Mirogabalin application.

  • Construct current-voltage (I-V) relationship plots to visualize the effect of Mirogabalin on the voltage-dependence of channel activation.

  • Calculate the percentage of inhibition of the peak calcium current by Mirogabalin at the voltage of maximal activation.

  • Statistical analysis (e.g., paired t-test) should be performed to determine the significance of the observed effects.

Logical Relationships in Mirogabalin's Action

The following diagram illustrates the logical flow from the molecular target of Mirogabalin to its ultimate therapeutic effect.

Figure 3: Logical relationship of Mirogabalin's action.

Drug Mirogabalin Target α2δ Subunit Drug->Target Binds Channel VGCC Function Target->Channel Modulates Ion_Flow Ca²⁺ Influx Channel->Ion_Flow Decreases Neurotransmission Neurotransmitter Release Ion_Flow->Neurotransmission Decreases Neuronal_Activity Neuronal Hyperexcitability Neurotransmission->Neuronal_Activity Reduces Pain Neuropathic Pain Neuronal_Activity->Pain Alleviates

References

Application Notes and Protocols: Evaluating (rel)-Mirogabalin's Impact on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the pharmacological effects of (rel)-Mirogabalin on neuronal firing. The protocols outlined below are designed to be a practical resource for researchers in the fields of neuroscience, pharmacology, and drug development.

This compound is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3] Its primary mechanism of action involves the modulation of calcium influx into neurons. In pathological states such as neuropathic pain, an upregulation of the α2δ-1 subunit of VGCCs in the dorsal root ganglion (DRG) and spinal cord leads to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[4] Mirogabalin's binding to the α2δ-1 subunit curtails this excessive calcium influx, thereby reducing the release of these neurotransmitters and dampening neuronal hyperexcitability.[4][5][6]

This document details key experimental techniques to assess the impact of this compound on neuronal activity, including electrophysiological recordings, calcium imaging, and behavioral assays.

Data Presentation: Quantitative Effects of Mirogabalin (B560033)

The following tables summarize the quantitative data on the effects of Mirogabalin on neuronal activity, providing a clear comparison with other gabapentinoids where data is available.

ParameterMirogabalinPregabalinReference
Binding Affinity (Kd)
α2δ-1 subunit13.5 nmol/L62.5 nmol/L[7]
α2δ-2 subunit22.7 nmol/L125.0 nmol/L[7]
Dissociation Half-life (t1/2)
α2δ-1 subunit11.1 hours1.4 hours[7]
α2δ-2 subunit2.4 hours1.4 hours[7]
Inhibition of N-type Calcium Channel Currents in rat DRG neurons 50 µM200 µM[1][8][9][10][11]
Inhibition of Voltage-Gated Sodium Currents (INa) in pituitary tumor (GH3) cells Concentration-dependent inhibition of transient (INa(T)) and late (INa(L)) componentsNot specified[7][12]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of Mirogabalin on voltage-gated calcium channel currents in isolated rat DRG neurons.

Materials:

  • Sprague-Dawley rats

  • Enzyme solution (e.g., collagenase, trypsin)

  • DMEM/F12 medium

  • Poly-L-lysine coated coverslips

  • Standard external (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

  • Standard internal (intracellular) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH)

  • This compound stock solution

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Microelectrode puller

Protocol:

  • DRG Neuron Isolation and Culture:

    • Euthanize Sprague-Dawley rats according to approved institutional animal care and use committee protocols.

    • Dissect dorsal root ganglia (DRG) and place them in ice-cold DMEM/F12 medium.

    • Treat the ganglia with an enzyme solution (e.g., collagenase followed by trypsin) to dissociate the neurons.

    • Gently triturate the ganglia to obtain a single-cell suspension.

    • Plate the dissociated neurons onto poly-L-lysine coated coverslips and culture for 24-48 hours.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the standard external solution.

    • Pull patch pipettes from borosilicate glass capillaries using a microelectrode puller to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

    • Approach a neuron and form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

    • Record baseline currents in the absence of the drug.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 50 µM) and repeat the voltage-step protocol to record the effect on calcium currents.

    • To isolate N-type calcium channel currents, a selective blocker like ω-conotoxin GVIA can be used.[8][9]

In Vivo Mechanical Allodynia Assessment using the von Frey Test

This protocol measures the paw withdrawal threshold in a rodent model of neuropathic pain to assess the analgesic efficacy of Mirogabalin.

Materials:

  • Rodent model of neuropathic pain (e.g., Chronic Constriction Injury - CCI)

  • von Frey filaments of varying stiffness or an electronic von Frey apparatus

  • Elevated wire mesh platform

  • Testing chambers

  • This compound for administration (e.g., oral gavage)

Protocol:

  • Animal Acclimatization:

    • Acclimate the animals to the testing environment and apparatus for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement:

    • Place the animal in a testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.

    • Determine the 50% paw withdrawal threshold using the up-down method or the reading from the electronic apparatus.

  • Drug Administration:

    • Administer this compound or vehicle control to the animals (e.g., via oral gavage).

  • Post-Treatment Measurement:

    • At various time points after drug administration (e.g., 1, 2, 4, and 8 hours), repeat the von Frey test to determine the paw withdrawal threshold.

    • An increase in the paw withdrawal threshold indicates an analgesic effect.

Immunohistochemistry for α2δ-1 Subunit Expression in the Spinal Cord

This protocol allows for the visualization and quantification of the α2δ-1 subunit in the spinal cord of neuropathic pain models and the effect of Mirogabalin treatment.

Materials:

  • Rats from the neuropathic pain model study

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Cryostat

  • Primary antibody against α2δ-1

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Tissue Preparation:

    • Deeply anesthetize the rats and perfuse transcardially with PBS followed by 4% PFA.

    • Dissect the lumbar spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Embed the tissue in a suitable medium (e.g., OCT) and freeze.

    • Cut transverse sections (e.g., 20-30 µm) using a cryostat and mount them on slides.

  • Immunostaining:

    • Wash the sections with PBS and then block with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1 hour at room temperature.

    • Incubate the sections with the primary antibody against the α2δ-1 subunit overnight at 4°C.

    • Wash the sections with PBS and then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the sections again with PBS.

    • Coverslip the slides using a mounting medium containing DAPI to counterstain cell nuclei.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Capture images of the dorsal horn of the spinal cord.

    • Quantify the fluorescence intensity of the α2δ-1 subunit staining to compare expression levels between different treatment groups. Repeated administration of mirogabalin has been shown to inhibit the upregulation of the α2δ-1 subunit in the spinal dorsal horn of nerve-injured rats.[13]

Visualizations

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit Mirogabalin->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers (Reduced) NT_release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle->NT_release Leads to (Reduced) Receptor Neurotransmitter Receptor NT_release->Receptor Activates (Reduced) Neuronal_Excitation Neuronal Hyperexcitability (Reduced) Receptor->Neuronal_Excitation Leads to Pain_Signal Pain Signal Transmission (Reduced) Neuronal_Excitation->Pain_Signal Results in

Caption: Signaling pathway of Mirogabalin in reducing neuronal hyperexcitability.

Experimental_Workflow_Patch_Clamp start Start: Isolate DRG Neurons culture Culture Neurons on Coverslips (24-48 hours) start->culture prepare_rig Prepare Patch-Clamp Rig and Solutions culture->prepare_rig form_seal Form Giga-ohm Seal on Neuron prepare_rig->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Calcium Currents (Voltage-Clamp) whole_cell->baseline apply_mirogabalin Apply this compound baseline->apply_mirogabalin record_effect Record Calcium Currents with Mirogabalin apply_mirogabalin->record_effect analysis Data Analysis: Compare Currents record_effect->analysis

Caption: Experimental workflow for whole-cell patch-clamp recording.

Experimental_Workflow_von_Frey start Start: Acclimatize Animals to Testing Environment baseline Measure Baseline Paw Withdrawal Threshold start->baseline administer_drug Administer this compound or Vehicle baseline->administer_drug wait Wait for Specified Time Points administer_drug->wait post_treatment Measure Post-Treatment Paw Withdrawal Threshold wait->post_treatment repeat Repeat for All Time Points post_treatment->repeat repeat->wait Next time point analysis Data Analysis: Compare Thresholds repeat->analysis All time points tested

Caption: Experimental workflow for the von Frey test.

References

Administration of (rel)-Mirogabalin for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the administration of (rel)-Mirogabalin in preclinical in vivo experiments, targeting researchers, scientists, and professionals in drug development. The information compiled is based on established experimental models and pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Mirogabalin in various species and administration routes.

Table 1: Pharmacokinetic Parameters of Mirogabalin in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)Absolute Bioavailability (%)
Oral1243 ± 280.5933 ± 10397.6
Oral3789 ± 1170.753020 ± 29097.6
Oral102510 ± 280110200 ± 110097.6
Intravenous3--3090 ± 430-

Data presented as mean ± standard deviation.[1][2]

Table 2: Pharmacokinetic Parameters of Mirogabalin in Monkeys

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)Absolute Bioavailability (%)
Oral1276 ± 10711370 ± 54085.2
Oral3703 ± 16513700 ± 115085.2
Oral102580 ± 980214800 ± 520085.2
Intravenous3--5540 ± 990-

Data presented as mean ± standard deviation.[1][2]

Table 3: Recommended Dose Ranges for Preclinical Models

SpeciesModelAdministration RouteDose Range (mg/kg)Key Findings
RatSpinal Cord InjuryOral2.5, 5, 10Increased paw withdrawal threshold.[3][4]
MouseChronic Constriction Injury (CCI)Intraperitoneal10, 20, 40Diminished tactile hypersensitivity.[5]
RatNociplastic Pain ModelIntraperitoneal10Elevated paw withdrawal threshold.[6]

Experimental Protocols

Detailed methodologies for common administration routes are provided below.

Protocol 1: Oral Administration (Gavage) in Rodents

Objective: To administer a precise dose of Mirogabalin orally to rodents for pharmacokinetic or pharmacodynamic studies.

Materials:

  • Mirogabalin besylate

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) solution, water, or saline)[7]

  • Appropriate gavage needles (flexible or rigid, size-appropriate for the animal)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of Mirogabalin besylate based on the desired dose and the number of animals.

    • Weigh the Mirogabalin besylate accurately.

    • Suspend or dissolve the compound in the chosen vehicle. For suspensions like 0.5% methylcellulose, ensure homogeneity by vortexing or sonicating immediately before administration.[7]

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the solution slowly to prevent regurgitation.

  • Post-Administration Monitoring:

    • Observe the animal for a short period to ensure there are no adverse reactions.

    • Return the animal to its cage.

Protocol 2: Intravenous Administration (IV) in Rodents

Objective: To administer Mirogabalin directly into the systemic circulation for rapid effect and to determine intravenous pharmacokinetic parameters.

Materials:

  • Mirogabalin

  • Vehicle (e.g., saline)[7]

  • Appropriate catheters or needles (e.g., 27-30 gauge)

  • Syringes

  • Restrainers

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the calculated amount of Mirogabalin in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.[7]

  • Animal Preparation and Dosing:

    • Place the animal in a suitable restrainer.

    • The lateral tail vein is the most common site for IV injection in rodents. Warming the tail with a heat lamp can aid in vasodilation.

    • Disinfect the injection site with an appropriate antiseptic.

    • Insert the needle into the tail vein. Successful cannulation is often indicated by a flash of blood in the needle hub.

    • Inject the dosing solution slowly.

  • Post-Administration Monitoring:

    • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

    • Monitor the animal for any immediate adverse effects.

Protocol 3: Intraperitoneal Administration (IP) in Rodents

Objective: To administer Mirogabalin into the peritoneal cavity, allowing for rapid absorption into the systemic circulation.

Materials:

  • Mirogabalin

  • Vehicle (e.g., saline)

  • Appropriate needles (e.g., 25-27 gauge)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the calculated amount of Mirogabalin in sterile saline.

  • Animal Handling and Dosing:

    • Firmly restrain the animal, exposing the abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate to ensure no body fluids are drawn into the syringe, which would indicate improper needle placement.

    • Inject the solution into the peritoneal cavity.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of Mirogabalin

Mirogabalin primarily acts by binding to the α2δ subunits of voltage-gated calcium channels (VGCCs).[4] This interaction is believed to inhibit the influx of calcium into presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters. In neuropathic pain models, this action has been shown to suppress neuronal hyperexcitability. Downstream effects include the reduction of p38 MAP kinase (p38MAPK) signaling and the release of pronociceptive chemokines like CCL2 and CCL5.[8]

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Downstream Effects in Neuropathic Pain Mirogabalin Mirogabalin VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) Mirogabalin->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Neurotransmitter_release Excitatory Neurotransmitter Release Ca_influx->Neurotransmitter_release Reduces p38MAPK p38MAPK Signaling Neurotransmitter_release->p38MAPK Leads to reduction of Chemokines CCL2 & CCL5 Release Neurotransmitter_release->Chemokines Leads to reduction of Analgesia Analgesic Effect p38MAPK->Analgesia Chemokines->Analgesia

Caption: Mirogabalin's mechanism of action and downstream effects.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for an in vivo study involving Mirogabalin administration.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Calculate Dose & Prepare Dosing Solution D Mirogabalin Administration (Oral, IV, or IP) A->D B Animal Acclimatization C Baseline Measurements (e.g., pain threshold) B->C C->D E Post-Dosing Monitoring & Data Collection D->E F Sample Collection (Blood, Tissue) E->F G Pharmacokinetic/ Pharmacodynamic Analysis F->G H Statistical Analysis & Interpretation G->H

Caption: A generalized workflow for in vivo Mirogabalin experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with (rel)-Mirogabalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (rel)-Mirogabalin in vitro.

Troubleshooting Guides

Issue: Precipitation or Poor Dissolution of this compound in Aqueous Solutions

Researchers may encounter difficulties in dissolving this compound, particularly when preparing aqueous solutions for in vitro assays. This can manifest as visible precipitate, cloudiness, or incomplete dissolution of the compound.

Quantitative Solubility Data for this compound Besylate

For successful experimental outcomes, it is crucial to begin with an appropriate solvent and concentration. The following table summarizes the solubility of this compound besylate in various common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)≥ 100 mg/mL[1]Ultrasonic assistance may be required.
Water42 mg/mL at 20°C[2]Solubility can be pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.2)Approximately 0.5 mg/mL[3]Limited solubility in physiological buffers.
EthanolApproximately 0.5 mg/mL[3]Purge with inert gas recommended.
Dimethyl Formamide (DMF)Approximately 0.5 mg/mL[3]Purge with inert gas recommended.
Experimental Protocols
  • Weighing: Accurately weigh the desired amount of this compound besylate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 100 mg/mL).[1]

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming in a 37°C water bath can also be employed, but avoid excessive heat to prevent degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C. Adding compounds to cold media can decrease their solubility.

  • Intermediate Dilution (Optional but Recommended): To prevent the compound from "crashing out," first create an intermediate dilution of your DMSO stock solution in pre-warmed media or a suitable buffer (e.g., PBS).

  • Final Dilution: Add the small volume of the stock or intermediate solution to the pre-warmed cell culture medium while gently vortexing or swirling the tube/plate. This rapid and thorough mixing is crucial to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is advisable to determine the DMSO tolerance for your specific cell line.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness before adding it to your cells.

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue (Precipitation/Cloudiness) check_stock 1. Inspect Stock Solution (100% DMSO) start->check_stock stock_precipitate Precipitate in stock? check_stock->stock_precipitate redissolve Warm (37°C) & Sonicate Stock stock_precipitate->redissolve Yes check_dilution 2. Review Dilution Method into Aqueous Buffer stock_precipitate->check_dilution No prepare_fresh_stock Prepare Fresh Stock redissolve->prepare_fresh_stock If not resolved redissolve->check_dilution If resolved prepare_fresh_stock->check_dilution dilution_method Correct Dilution? (Stock to pre-warmed buffer, rapid mixing) check_dilution->dilution_method correct_dilution_method Implement Correct Dilution Protocol dilution_method->correct_dilution_method No check_concentration 3. Evaluate Final Concentration dilution_method->check_concentration Yes correct_dilution_method->check_concentration concentration_high Concentration too high? check_concentration->concentration_high lower_concentration Lower Final Concentration concentration_high->lower_concentration Yes check_media 4. Assess Media Components concentration_high->check_media No success Success: Clear Solution lower_concentration->success media_interaction Interaction with media? check_media->media_interaction change_media Test Different Media Formulation media_interaction->change_media Possible fail Issue Persists: Contact Technical Support media_interaction->fail Unlikely/No Change change_media->success

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound besylate?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution, as this compound besylate is highly soluble in it (≥ 100 mg/mL).[1] For aqueous solutions, water can be used, but the solubility is lower (42 mg/mL at 20°C) and can be influenced by pH.[2]

Q2: I observed a precipitate when I added my DMSO stock solution to the cell culture medium. What should I do?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. To resolve this, ensure you are following the recommended protocol for preparing working solutions: use pre-warmed media, add the DMSO stock to the media (not the other way around) with vigorous mixing, and consider an intermediate dilution step.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: While cell line dependent, a final DMSO concentration of 0.5% (v/v) or less is generally considered safe for most cell lines. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.

Q4: Does the pH of the buffer affect the solubility of this compound?

Q5: Can I use sonication to dissolve this compound in my cell culture medium?

A5: While sonication is a useful technique for dissolving compounds in stock solutions, it is generally not recommended to sonicate the final cell culture medium as this can damage media components, including proteins and vitamins, which could negatively impact cell health.

Mechanism of Action: Signaling Pathway

This compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[4][5] Its binding to this subunit modulates calcium influx into neurons, which is a key process in the transmission of pain signals.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron mirogabalin This compound vgcc Voltage-Gated Calcium Channel (VGCC) (α2δ subunit) mirogabalin->vgcc Binds to α2δ subunit ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits vesicle_release Neurotransmitter Vesicle Release ca_influx->vesicle_release Reduced stimulation of neurotransmitters Reduced Neurotransmitter (e.g., Glutamate, Substance P) Release vesicle_release->neurotransmitters postsynaptic_receptors Postsynaptic Receptors neurotransmitters->postsynaptic_receptors Reduced binding to pain_signal Reduced Pain Signal Transmission postsynaptic_receptors->pain_signal

Caption: Signaling pathway of this compound's mechanism of action.

References

Strategies to improve the synthetic yield of (rel)-Mirogabalin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (rel)-Mirogabalin Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the synthetic yield of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a modern and robust synthetic approach.

Q1: What is a common, high-yielding synthetic strategy for this compound that avoids hazardous reagents like sodium cyanide?

A1: A widely adopted strategy involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, followed by a one-pot decarboxylation/hydrolysis/hydration sequence and a final Hofmann rearrangement to install the key aminomethyl group.[1][2] This approach circumvents the use of highly toxic sodium cyanide and pyrophoric cobalt catalysts often employed in older routes.[2] The general workflow is outlined below.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_main Key Transformations cluster_end Final Product A Bicyclic Ketone (rac)-2 C Knoevenagel Condensation A->C B Diethyl Malonate B->C D Alkylidene Malonate (3) C->D E 1,4-Addition of Lithioacetonitrile D->E MeCN, n-BuLi F 1,4-Adduct (4) E->F G One-Pot: Decarboxylation, Hydrolysis, Hydration F->G KOH, H2O2 H Amide Precursor G->H I Hofmann Rearrangement H->I J This compound I->J

Caption: High-level workflow for this compound synthesis.

Q2: The yield of my Knoevenagel condensation to form the alkylidene malonate (3) is low due to precipitate formation. How can I improve this step?

A2: The formation of insoluble titanium complexes is a known issue in this step. To improve yield and suppress precipitate formation, it is recommended to use a specific ratio of titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OⁱPr)₄), typically 3:1, to generate TiCl₃(OⁱPr) in situ. Performing the reaction in cyclopentyl methyl ether (CPME) has also been reported to be effective in suppressing the formation of insoluble byproducts.[1]

Q3: My 1,4-addition of lithioacetonitrile to the alkylidene malonate (3) is inconsistent and gives low yields. What are the critical parameters to control?

A3: This step is highly sensitive to reaction conditions. Low yields often stem from inefficient generation of lithioacetonitrile or competing side reactions. Key parameters to optimize are:

  • Reagent Stoichiometry: An excess of acetonitrile (B52724) (MeCN) relative to n-butyllithium (n-BuLi) is crucial for efficient deprotonation. Ratios of up to 16 equivalents of MeCN have been shown to dramatically increase the yield to over 90%.[1]

  • Temperature: The initial deprotonation of acetonitrile and the subsequent addition reaction should be conducted at low temperatures. Adding n-BuLi to the solution of the malonate and MeCN in THF at -20°C has proven effective.[1][3]

  • Order of Addition: The recommended procedure is to add n-BuLi to a solution of the alkylidene malonate and acetonitrile in THF.[1][3] This ensures the lithioacetonitrile is generated in the presence of the electrophile.

The following diagram provides a troubleshooting guide for this specific step.

Diagram: Troubleshooting the 1,4-Addition Step

G start Low Yield in 1,4-Addition Step check_reagents Are MeCN and THF anhydrous? Are n-BuLi and starting malonate of high purity? start->check_reagents check_stoich Is MeCN in large excess? (e.g., >10 equiv.) start->check_stoich check_temp Was the reaction temperature maintained at ≤ -20°C during n-BuLi addition? start->check_temp check_order Was n-BuLi added to the mixture of malonate and MeCN? start->check_order outcome_reagents_ok Reagents OK check_reagents->outcome_reagents_ok Yes outcome_reagents_bad Use freshly distilled solvents. Titrate n-BuLi solution. Recrystallize malonate. check_reagents->outcome_reagents_bad No outcome_stoich_ok Stoichiometry OK check_stoich->outcome_stoich_ok Yes outcome_stoich_bad Increase MeCN to 12-16 equivalents. check_stoich->outcome_stoich_bad No outcome_temp_ok Temperature OK check_temp->outcome_temp_ok Yes outcome_temp_bad Improve cooling bath. Ensure slow, dropwise addition of n-BuLi. check_temp->outcome_temp_bad No outcome_order_ok Order of Addition OK check_order->outcome_order_ok Yes outcome_order_bad Follow recommended protocol precisely. check_order->outcome_order_bad No outcome_reagents_ok->check_stoich outcome_stoich_ok->check_temp outcome_temp_ok->check_order

Caption: Decision tree for troubleshooting low yields in the 1,4-addition.

Q4: How can the final purification of this compound be optimized for high purity?

A4: Purification is critical for obtaining high-purity this compound. A common method involves salt formation. After the Hofmann rearrangement, the resulting free amino acid can be neutralized with an acid like malonic acid to induce crystallization.[1] For the final Active Pharmaceutical Ingredient (API), forming the besylate salt by treating the free form with benzenesulfonic acid is a standard procedure that results in a stable, crystalline solid with good purity.[1]

Quantitative Data Summary

The following table summarizes reported yields for key steps in an optimized synthesis of this compound.

StepKey Reagents / ConditionsReported YieldReference
Knoevenagel CondensationTiCl₄/Ti(OⁱPr)₄ (3:1), Diethyl Malonate, CPMEGood[1]
1,4-Addition of Lithioacetonitrilen-BuLi (1.5 equiv), MeCN (16 equiv), THF, -20°C92.9%[1]
One-Pot Decarboxylation/Hydrolysis/Hydration1) aq. KOH, EtOH2) aq. KOH3) H₂O₂Excellent[2]
Hofmann RearrangementNaOBr (generated in situ)Good[2]
Final Salt Formation (Besylate)Benzenesulfonic AcidGood[1]

Key Experimental Protocols

Protocol 1: Optimized 1,4-Addition of Lithioacetonitrile [1][3]

  • Preparation: Under a nitrogen atmosphere in a flame-dried flask, dissolve the alkylidene malonate intermediate (1.0 equiv) and anhydrous acetonitrile (16.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition: Slowly add n-butyllithium (1.5 equiv, as a solution in hexanes) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -15°C.

  • Reaction: Stir the mixture at -20°C for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically 1-2 hours, until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at -20°C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude 1,4-adduct can be purified by column chromatography or carried forward to the next step if sufficiently pure. The reported assay yield for this step under optimized conditions is 92.9%.[1]

References

Troubleshooting stability issues of (rel)-Mirogabalin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (rel)-Mirogabalin in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy/precipitated after preparation. What should I do?

A1: Cloudiness or precipitation upon preparing a this compound solution can be attributed to several factors:

  • Solubility Limits: Mirogabalin has limited solubility in aqueous solutions. For instance, its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] Attempting to prepare solutions at higher concentrations can lead to precipitation. It is recommended to prepare stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide, where solubility is higher, before making further dilutions in aqueous buffers.[1]

  • Solvent Choice: Ensure the appropriate solvent is used. While soluble in water and DMSO, the stability in aqueous solutions is limited.[1]

  • Temperature: Ensure the solvent and the compound are at ambient temperature before mixing, unless a specific protocol indicates otherwise.

Troubleshooting Steps:

  • Verify the concentration of your solution and compare it with the known solubility of Mirogabalin in the chosen solvent.

  • If using an aqueous buffer, consider preparing a higher concentration stock solution in an organic solvent and then diluting it to your desired final concentration in the aqueous buffer.

  • Gently warm the solution and sonicate to aid dissolution, but be mindful of potential thermal degradation.

Q2: How long can I store my this compound solution?

A2: The stability of this compound in solution is limited, and it is highly recommended to prepare solutions fresh before each experiment.[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]

  • Organic Stock Solutions: Stock solutions prepared in solvents like DMSO can be stored for short periods. For long-term storage, it is best to store the compound as a solid at -20°C, which is reported to be stable for over two years.[1]

Q3: I suspect my this compound solution has degraded. What are the common degradation products?

A3: A primary degradation product of Mirogabalin is its corresponding lactam impurity.[2][3][4][5] This intramolecular cyclization can occur under various conditions, including in the presence of heat, moisture, or light.[6] Other potential degradation products may form through hydrolysis, oxidation, and photolysis, although specific structures are not extensively detailed in publicly available literature.

Q4: What analytical techniques can be used to assess the stability of this compound and detect its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the stability of Mirogabalin and quantifying its degradation products.[6][7] An ideal HPLC method should be able to separate the parent this compound peak from all potential degradation products and impurities. Photodiode array (PDA) detection can be used to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.

Troubleshooting Guide for Common Stability Issues

Issue Potential Cause Recommended Action
Loss of potency in biological assays Degradation of this compound in the assay medium.Prepare fresh solutions immediately before use. Minimize the time the compound spends in aqueous buffers. Run a stability check of the compound in the assay medium over the experiment's duration.
Appearance of new peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.Review storage conditions (temperature, light exposure). Prepare fresh solutions and re-analyze. If new peaks persist, consider performing forced degradation studies to identify potential degradation products.
Inconsistent experimental results Variable degradation of this compound solutions between experiments.Standardize the solution preparation procedure, including solvent, concentration, and time between preparation and use. Always use freshly prepared solutions.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols that can be adapted. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).

1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water.

    • Incubate at 80°C and protect from light for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation (in solution):

    • Place the this compound solution in a photostability chamber.

    • Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples by HPLC after the exposure period.

Protocol 2: Stability-Indicating HPLC Method (Example)

The following is a hypothetical HPLC method that would need to be developed and validated for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.01 M phosphate (B84403) buffer, pH 6.5) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical data for illustrative purposes. Actual experimental data should be generated and substituted.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)Temperature% DegradationMajor Degradation Product(s)
0.1 N HCl2460°C12%Lactam Impurity
0.1 N NaOH4Room Temp18%Lactam Impurity, Other
3% H₂O₂24Room Temp8%Oxidative Adducts
Heat (Solution)7280°C15%Lactam Impurity
Photolytic2425°C5%Photodegradants

Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 60°C

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)
2.00.005138.6
4.00.002346.5
7.00.00886.6
9.00.02527.7
12.00.1504.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradation Products (LC-MS) quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Forced Degradation Experimental Workflow

degradation_pathway Mirogabalin This compound Lactam Mirogabalin Lactam Mirogabalin->Lactam Intramolecular Cyclization (Heat, pH) Hydrolysis_Products Hydrolysis Products Mirogabalin->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products Mirogabalin->Oxidation_Products Oxidation (e.g., H₂O₂) Photo_Products Photodegradation Products Mirogabalin->Photo_Products Photolysis (UV/Vis Light)

Potential Degradation Pathways of this compound

References

Technical Support Center: Optimizing (rel)-Mirogabalin Dosage for Maximal Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of (rel)-Mirogabalin to achieve maximal therapeutic efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during in vivo experiments with Mirogabalin (B560033).

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action for Mirogabalin? Mirogabalin is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] It binds potently to the α2δ-1 and α2δ-2 subunits, which inhibits calcium influx at presynaptic nerve terminals.[1][2] This, in turn, reduces the release of excitatory neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP), leading to its analgesic effects.[3] Mirogabalin exhibits a slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its sustained analgesic effects and a wider safety margin regarding CNS side effects.[4][5]

  • What are the key pharmacokinetic properties of Mirogabalin in preclinical models? In rats and monkeys, orally administered Mirogabalin is rapidly absorbed, with plasma exposure (Cmax and AUC) increasing in a dose-proportional manner at doses of 1, 3, and 10 mg/kg.[6] The absolute bioavailability is high, at 97.6% in rats and 85.2% in monkeys.[6] The majority of the drug is eliminated unchanged via urinary excretion.[6][7]

  • What are common adverse effects observed in animal studies? Similar to other gabapentinoids, Mirogabalin can cause central nervous system (CNS)-related side effects. In rats, inhibitory effects on rota-rod performance and locomotor activity have been observed.[8] However, the safety indices for Mirogabalin are reported to be superior to those of pregabalin.[8] Common treatment-emergent adverse events in clinical trials include dizziness and somnolence.[7][9]

  • How does food intake affect Mirogabalin absorption? In healthy human volunteers, the bioavailability of Mirogabalin was found to be equivalent in both fed and fasted states, suggesting that it can be administered without food restrictions.[7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy at Expected Doses Insufficient drug exposure.Verify the formulation and route of administration. For oral administration, ensure proper gavage technique. Consider assessing plasma drug concentrations to confirm absorption.
Inappropriate animal model.Ensure the chosen animal model is validated for the specific pain phenotype being studied. Mirogabalin has shown efficacy in models of neuropathic pain and fibromyalgia.[10][11]
Timing of assessment.The peak analgesic effect of Mirogabalin can occur several hours after administration.[12] Conduct behavioral assessments at multiple time points post-dosing to capture the maximal effect.
Unexpected Adverse Events (e.g., excessive sedation) Dose is too high for the specific animal strain or model.Reduce the dose. Perform a dose-response study to identify the optimal therapeutic window with minimal side effects.
Interaction with other administered compounds.Review all co-administered substances for potential pharmacokinetic or pharmacodynamic interactions.[12]
High Variability in Behavioral Readouts Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the same volume is administered each time.
Stress-induced analgesia.Handle animals gently and acclimate them to the testing environment to minimize stress, which can confound pain assessments.
Subjective nature of pain assessment.Use blinded observers for behavioral scoring to reduce bias. Employ multiple validated behavioral tests to assess efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies to facilitate dose selection and experimental design.

Table 1: In Vivo Efficacy of Mirogabalin in Rat Models of Neuropathic Pain

Animal Model Route of Administration Dose (mg/kg) Key Efficacy Endpoint Observed Effect Reference
Spinal Cord Injury (Rat)Oral2.5, 5, 10Paw withdrawal threshold (von Frey test)Significant, long-lasting increase in withdrawal threshold, still significant at 6-8 hours post-administration.[11]
Chronic Constriction Injury (CCI) of Sciatic Nerve (Rat)Oral3, 10Tactile hypersensitivity (von Frey test)Dose-dependent alleviation of tactile hypersensitivity.[12]
Streptozotocin-induced Diabetic Neuropathy (Rat)Not specified10, 30Analgesic effectMore pronounced analgesic effects with repeated administration compared to pregabalin.[12]
Fibromyalgia Model (Rat)Oral1, 3, 10Pain score (von Frey test)Significant, dose-dependent, and long-lasting (up to 8 hours) decrease in total pain score.[10][12]

Table 2: In Vivo Efficacy of Mirogabalin in Mouse Models of Neuropathic Pain

Animal Model Route of Administration Dose (mg/kg) Key Efficacy Endpoint Observed Effect Reference
Chronic Constriction Injury (CCI)Intraperitoneal (i.p.), single dose1, 10, 20, 40Tactile hypersensitivity (von Frey test)Dose-dependent attenuation of tactile hypersensitivity, with the 40 mg/kg dose showing the greatest effect up to 2 hours post-injection.[13]
Chronic Constriction Injury (CCI)Intraperitoneal (i.p.), repeated doseNot specifiedTactile and thermal hypersensitivityRepeated administration evoked analgesic effects at all tested time points.[14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessment of Analgesic Efficacy in a Rat Model of Spinal Cord Injury

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: Acute compression of the spinal cord at the T6/7 level using a microvascular clip.

  • Drug Administration: A single oral administration of Mirogabalin (2.5, 5, or 10 mg/kg) or vehicle is performed 28 days after the spinal cord injury.

  • Efficacy Endpoint: Paw withdrawal threshold to mechanical stimulation is determined using the von Frey test.

  • Assessment Timeline: Measurements are taken at baseline (before administration) and at 2, 4, 6, 8, and 24 hours after administration.

  • Data Analysis: The area under the curve (AUC) of the paw withdrawal threshold is calculated to assess the overall analgesic effect.

  • Reference: [11]

Protocol 2: Evaluation of Mirogabalin in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)

  • Animal Model: Male C57BL/6J mice.

  • Induction of Injury: Chronic constriction injury (CCI) of the sciatic nerve.

  • Drug Administration:

    • Single Dose Study: A single intraperitoneal (i.p.) injection of Mirogabalin (1, 10, 20, or 40 mg/kg) or vehicle is administered 11 days after CCI surgery.

    • Repeated Dose Study: Mirogabalin is injected i.p. 16 hours and 1 hour before CCI surgery, and then twice daily for 7 days.

  • Efficacy Endpoints:

    • Tactile allodynia is measured using the von Frey test.

    • Thermal hyperalgesia is measured using the cold plate test.

  • Assessment Timeline:

    • Single Dose Study: Behavioral tests are performed at 0.5, 1, 2, and 4 hours after drug administration.

    • Repeated Dose Study: Behavioral tests are performed on days 2, 5, and 7 post-CCI.

  • Reference: [13][14]

Visualizations

Mirogabalin's Mechanism of Action

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin VGCC Voltage-Gated Calcium Channel (α2δ subunit) Mirogabalin->VGCC Binds to α2δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_influx->Vesicle Triggers fusion Neurotransmitter_release Neurotransmitter Release (Glutamate, Substance P) Vesicle->Neurotransmitter_release Leads to Receptors Neurotransmitter Receptors Neurotransmitter_release->Receptors Bind to Pain_signal Pain Signal Transmission Receptors->Pain_signal Activates

Caption: Mirogabalin binds to the α2δ subunit of VGCCs, inhibiting Ca²⁺ influx and reducing neurotransmitter release.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start: Animal Model Selection (e.g., Rat with CCI) acclimation Acclimation and Baseline Behavioral Testing start->acclimation induction Induction of Neuropathic Pain (e.g., CCI Surgery) acclimation->induction recovery Post-operative Recovery Period induction->recovery drug_admin Mirogabalin or Vehicle Administration (Specify Dose & Route) recovery->drug_admin behavioral Behavioral Assessments at Pre-defined Time Points (e.g., von Frey, Cold Plate) drug_admin->behavioral data_analysis Data Collection and Statistical Analysis behavioral->data_analysis end End: Determine Efficacy data_analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of Mirogabalin in a neuropathic pain model.

Logical Relationship for Dose Optimization

Dose_Optimization_Logic start Initial Dose Selection (Based on Literature) dose_response Conduct Dose-Response Study (e.g., 1, 3, 10, 30 mg/kg) start->dose_response assess_efficacy Assess Analgesic Efficacy (Primary Endpoint) dose_response->assess_efficacy assess_safety Monitor for Adverse Effects (Secondary Endpoint) dose_response->assess_safety optimal_dose Identify Optimal Therapeutic Window (Maximal Efficacy, Minimal Side Effects) assess_efficacy->optimal_dose Significant Effect suboptimal Sub-optimal Efficacy assess_efficacy->suboptimal No/Low Effect assess_safety->optimal_dose Tolerable adverse_effects Significant Adverse Effects assess_safety->adverse_effects Intolerable adjust_dose Adjust Dose (Increase or Decrease) suboptimal->adjust_dose Increase Dose adverse_effects->adjust_dose Decrease Dose adjust_dose->dose_response

Caption: A logical flowchart for systematically optimizing the in vivo dosage of Mirogabalin.

References

Technical Support Center: Preclinical Studies of (rel)-Mirogabalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preclinical research involving (rel)-Mirogabalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical evaluation of this compound, presented in a question-and-answer format.

1. Variability in Analgesic Response

Question: We are observing high variability in the analgesic response to Mirogabalin (B560033) in our rodent model of neuropathic pain. What are the potential causes and how can we troubleshoot this?

Answer: High variability is a common challenge in preclinical pain studies. Several factors could be contributing to this issue with Mirogabalin:

  • Model-Specific Factors: The underlying pathology of the pain model can influence efficacy. For instance, models with significant central sensitization may show a more robust response. Ensure consistent and reproducible injury in your surgical models (e.g., Chronic Constriction Injury - CCI, Spared Nerve Injury - SNI).

  • Animal Strain and Genetics: Different rodent strains can exhibit varying sensitivity to neuropathic insults and pharmacological interventions. It is crucial to use a consistent strain and supplier for all cohorts.

  • Dosing and Pharmacokinetics: Mirogabalin is rapidly absorbed and eliminated.[1][2] Inconsistent timing of drug administration relative to behavioral testing can lead to significant variability. Ensure precise timing of dosing and testing across all animals.

  • Behavioral Testing Conditions: Environmental factors such as noise, light, and handling stress can significantly impact pain behaviors. Acclimatize animals thoroughly to the testing environment and handlers.

Troubleshooting Steps:

  • Refine Surgical Technique: Ensure all surgeons are highly trained and follow a standardized protocol to minimize variability in the nerve injury.

  • Optimize Dosing Regimen: Given Mirogabalin's pharmacokinetic profile, consider a twice-daily dosing schedule to maintain steady-state concentrations, which may reduce variability compared to a single daily dose.[3]

  • Increase Acclimatization Period: Extend the period of animal acclimatization to the testing apparatus and experimental procedures to reduce stress-induced variability.

  • Blinding and Randomization: Implement rigorous blinding of experimenters to treatment groups and randomize animals to those groups to avoid unconscious bias.

2. Managing Central Nervous System (CNS) Side Effects

Question: Our preclinical studies are showing significant sedation and motor impairment at higher doses of Mirogabalin, which is confounding our pain assessment. How can we mitigate these effects?

Answer: Mirogabalin, like other gabapentinoids, can cause CNS-related side effects such as dizziness and somnolence.[4][5] These effects are often dose-dependent and can interfere with behavioral assays that rely on motor function.

Troubleshooting Strategies:

  • Dose-Response Characterization: Conduct a thorough dose-response study to identify the therapeutic window where analgesic effects are observed without significant motor impairment. Preclinical studies have shown analgesic effects in rats at doses of 1-10 mg/kg.[6]

  • Motor Function Assessment: Always include a motor function assessment (e.g., rotarod test, open field test) alongside your pain assays to dissociate analgesic effects from motor deficits.[3]

  • Optimize Dosing Schedule: A twice-daily dosing regimen may lead to a lower incidence of peak-dose related side effects compared to a once-daily schedule.[7]

  • Select Appropriate Pain Endpoints: Utilize pain assessment methods that are less dependent on motor activity, such as vocalization thresholds or conditioned place preference.

3. Model Selection for Mirogabalin Studies

Question: Which preclinical pain models are most appropriate for evaluating the efficacy of Mirogabalin?

Answer: Mirogabalin's mechanism of action, targeting the α2δ-1 subunit of voltage-gated calcium channels, makes it particularly relevant for neuropathic pain conditions.[8][9]

Recommended Models:

  • Neuropathic Pain Models:

    • Peripheral Neuropathy: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models are highly relevant. Mirogabalin has demonstrated potent and sustained analgesic effects in these types of models.[10]

    • Central Neuropathic Pain: Spinal cord injury (SCI) models are also appropriate, as preclinical studies have shown Mirogabalin to be effective in reducing tactile hypersensitivity in these animals.[6][11]

  • Fibromyalgia Models: While some clinical trials in fibromyalgia did not meet their primary endpoints[12], preclinical models such as the intermittent cold stress (ICS) or acidic saline injection models have shown positive analgesic effects of Mirogabalin.[6]

Considerations for Model Selection:

  • Clinical Relevance: Choose a model that best recapitulates the clinical condition you are targeting.

  • Endpoint Translatability: Select endpoints (e.g., tactile allodynia, thermal hyperalgesia) that have a clear clinical correlate.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies of Mirogabalin.

Table 1: Preclinical Pharmacokinetic Parameters of Mirogabalin

ParameterSpeciesDoseTmaxt1/2
Time to Max. Concentration (Tmax)Healthy Human Subjects3-75 mg (single dose)~1 hourN/A
Elimination Half-life (t1/2)Healthy Human Subjects5 mg (multiple doses)N/A2.43-2.83 hours
Plasma Protein BindingHumanN/AN/A< 25%

Data compiled from multiple sources.[1][7][13]

Table 2: Preclinical Efficacy of Mirogabalin in a Rat Model of Spinal Cord Injury

Dose (oral)Effect on Paw Withdrawal Threshold (von Frey test)Duration of Effect
2.5 mg/kgSignificant IncreaseUp to 8 hours
5 mg/kgSignificant IncreaseUp to 8 hours
10 mg/kgSignificant IncreaseUp to 8 hours

Data from a study in a rat model of spinal cord injury.[6]

Experimental Protocols

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Objective: To induce a reproducible peripheral neuropathy that results in measurable pain-like behaviors (tactile allodynia and thermal hyperalgesia).

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 silk sutures

  • Stereomicroscope

Procedure:

  • Anesthetize the rat using isoflurane.

  • Place the animal in a prone position and shave the lateral surface of the left thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 silk suture around the nerve, with about 1 mm spacing between them.

  • Tighten the sutures until a slight constriction of the nerve is visible under the microscope and a brief twitch of the corresponding hind limb is observed.

  • Close the muscle layer and skin with sutures.

  • Allow the animal to recover from anesthesia. Pain-like behaviors typically develop within 7-14 days.

2. Assessment of Tactile Allodynia using von Frey Filaments

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Place the animal in a testing chamber on the elevated mesh platform and allow it to acclimatize for at least 30 minutes.

  • Apply von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, use the next stronger filament. If there is a response, use the next weaker filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

Visualizations

Below are diagrams illustrating key concepts related to preclinical studies of Mirogabalin.

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Mirogabalin->VGCC Binds with high affinity and slow dissociation Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers Neurotransmitter_release Neurotransmitter Release Vesicles->Neurotransmitter_release Leads to Receptors Receptors Neurotransmitter_release->Receptors Activates Pain_signal Pain Signal Transmission Receptors->Pain_signal

Caption: Mechanism of action of Mirogabalin in inhibiting pain signal transmission.

Preclinical_Workflow A Animal Model Induction (e.g., CCI Surgery) B Post-operative Recovery & Pain Model Development (7-14 days) A->B C Baseline Behavioral Testing (e.g., von Frey) B->C D Randomization to Treatment Groups C->D E Drug Administration (Vehicle, Mirogabalin doses) D->E F Post-treatment Behavioral Testing E->F H Pharmacokinetic/Toxicology Sub-studies E->H G Data Analysis F->G

Caption: Experimental workflow for a preclinical efficacy study of Mirogabalin.

Troubleshooting_Variability Start High Variability in Analgesic Response Q1 Is the surgical procedure consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is dosing and testing time consistent? A1_Yes->Q2 Sol1 Standardize surgical protocol and retrain personnel. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are animals properly acclimatized? A2_Yes->Q3 Sol2 Implement strict timing schedule for dosing and testing. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider other factors: - Animal strain - Environmental controls A3_Yes->End Sol3 Increase acclimatization period and handle animals frequently. A3_No->Sol3

Caption: Troubleshooting decision tree for high variability in preclinical results.

References

Technical Support Center: Refining Experimental Protocols for Consistent (rel)-Mirogabalin Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving (rel)-M Mirogabalin (B560033).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (rel)-Mirogabalin?

A1: this compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] By binding to the α2δ-1 and α2δ-2 subunits, it reduces calcium influx into presynaptic nerve terminals. This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby producing analgesic effects.[1] Mirogabalin exhibits a slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its sustained analgesic effects and a potentially wider safety margin compared to other gabapentinoids.[1][2]

Q2: What are the key differences in binding kinetics between Mirogabalin and Pregabalin (B1679071)?

A2: Mirogabalin generally displays a higher binding affinity for the α2δ subunits compared to pregabalin.[1] A notable difference is in their dissociation rates. The dissociation half-life of mirogabalin from the α2δ-1 subunit is significantly longer than that from the α2δ-2 subunit, whereas pregabalin dissociates from both subunits at a similar, faster rate.[4] This prolonged engagement with the α2δ-1 subunit is thought to contribute to Mirogabalin's potent and long-lasting analgesic effects.[1]

Q3: In which experimental models has this compound shown efficacy?

A3: this compound has demonstrated analgesic effects in various preclinical models of neuropathic pain, including:

  • Partial sciatic nerve ligation (PSNL) in rats: This model mimics peripheral nerve injury-induced neuropathic pain.

  • Streptozotocin (STZ)-induced diabetic neuropathy in rats: This model represents painful diabetic neuropathy.[1]

  • Spinal cord injury (SCI) models in rats: These models are used to study central neuropathic pain.[2]

Q4: What are the common adverse effects observed in preclinical studies with Mirogabalin?

A4: Common adverse effects noted in preclinical studies, particularly at higher doses, are related to the central nervous system and include somnolence (drowsiness), dizziness, and effects on motor coordination.[2][5][6]

Troubleshooting Guides

In Vitro Assays

Issue 1: High Variability in Radioligand Binding Assay Results

  • Possible Cause 1: Inconsistent Membrane Preparation.

    • Recommendation: Standardize the protocol for membrane preparation from cells or tissues expressing the α2δ subunit. Ensure consistent homogenization, centrifugation speeds and times, and buffer compositions. Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.[7]

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Recommendation: Optimize incubation time, temperature, and pH. For competitive binding assays with this compound, ensure that the concentration of the radioligand (e.g., [³H]-gabapentin or a specific [³H]-Mirogabalin if available) is at or below its Kd for the α2δ subunit to ensure sensitive detection of competition.

  • Possible Cause 3: High Non-Specific Binding.

    • Recommendation: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA). Pre-soaking filter plates with polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filters.[7] Test a range of concentrations of a known non-radiolabeled ligand to define non-specific binding accurately.

Issue 2: Low Signal-to-Noise Ratio in Cell-Based Calcium Imaging Assays

  • Possible Cause 1: Low Expression of Voltage-Gated Calcium Channels.

    • Recommendation: If using transient transfection, optimize the transfection method. Different reagents (e.g., Lipofectamine, FuGENE) can have varying efficiencies in different cell lines.[8] Consider generating a stable cell line expressing the α2δ subunit along with the pore-forming α1 subunit of the calcium channel.

  • Possible Cause 2: Inadequate Cell Depolarization.

    • Recommendation: Ensure the concentration of your depolarizing agent (e.g., potassium chloride) is sufficient to activate the voltage-gated calcium channels. The optimal concentration may need to be determined empirically for your specific cell line.

  • Possible Cause 3: Phototoxicity or Dye Loading Issues.

    • Recommendation: Minimize exposure of fluorescent calcium indicator dyes to excitation light to prevent photobleaching and phototoxicity. Optimize dye loading concentration and incubation time to ensure adequate signal without causing cellular stress.

In Vivo Assays

Issue 3: High Variability in Behavioral Responses in Neuropathic Pain Models

  • Possible Cause 1: Inconsistent Surgical Procedure (for injury models).

    • Recommendation: Ensure all surgical procedures (e.g., nerve ligation) are performed consistently by well-trained personnel. Minor variations in the location and extent of nerve damage can lead to significant differences in the development of pain-like behaviors.[9]

  • Possible Cause 2: Animal Stress.

    • Recommendation: Acclimate animals to the testing environment and handling procedures for several days before baseline testing and drug administration. Stress can induce analgesia and increase variability in pain-related behaviors.[10][11]

  • Possible Cause 3: Improper Drug Formulation and Administration.

    • Recommendation: Prepare this compound fresh daily in a consistent vehicle. Ensure accurate dosing based on the most recent body weight of the animal. For oral administration, ensure the entire dose is consumed. For parenteral routes, use a consistent injection volume and anatomical location.

Issue 4: Lack of Expected Analgesic Effect of this compound

  • Possible Cause 1: Suboptimal Dosing.

    • Recommendation: Perform a dose-response study to determine the optimal effective dose in your specific pain model and species. The effective dose can vary between different models of neuropathic pain.

  • Possible Cause 2: Timing of Behavioral Assessment.

    • Recommendation: The peak analgesic effect of this compound may occur at a specific time point after administration. Conduct a time-course study to identify the window of maximal efficacy. In rats, the peak effect is often observed a few hours after administration.[2]

  • Possible Cause 3: Insufficient Development of Neuropathic Pain.

    • Recommendation: Confirm the development of a stable and significant neuropathic pain phenotype (e.g., mechanical allodynia or thermal hyperalgesia) before initiating treatment with this compound.

Data Presentation

Table 1: In Vitro Binding Affinities of Mirogabalin

LigandTargetSpeciesKd (nmol/L)Dissociation Half-life (t1/2)
Mirogabalinα2δ-1Human~13.5~11.1 hours
Mirogabalinα2δ-2Human~22.7~2.4 hours
Pregabalinα2δ-1Human~62.5~1.4 hours
Pregabalinα2δ-2Human~125.0~1.4 hours

Data synthesized from multiple sources, values are approximate and may vary based on experimental conditions.[1][4]

Table 2: Pharmacokinetic Parameters of Mirogabalin in Preclinical Models

SpeciesDose (mg/kg)RouteTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)
Rat3Oral~1.0VariesVaries
Rat10Oral~1.0VariesVaries
Monkey3Oral~1.0VariesVaries
Monkey10Oral~1.0VariesVaries

Tmax and dose-proportional increases in Cmax and AUC are generally consistent across studies, though absolute values can differ based on the specific experimental setup.[12]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound (Competitive Binding)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the α2δ subunit in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[7]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

      • A range of concentrations of unlabeled this compound or a known α2δ ligand for the standard curve.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-gabapentin) at a concentration near its Kd.

      • Membrane preparation (typically 50-100 µg of protein per well).

    • For determining non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM gabapentin).

    • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature).[7]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a vacuum harvester.[13]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of unlabeled this compound.

    • Calculate the IC₅₀ and subsequently the Kᵢ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Mechanical Allodynia (von Frey Test)
  • Animal Acclimation:

    • House the animals in a temperature and light-controlled environment with ad libitum access to food and water.

    • For at least three days prior to testing, acclimate the animals to the testing apparatus (e.g., an elevated mesh platform) for 15-30 minutes each day.

  • Baseline Testing:

    • Place the animal in the testing chamber and allow it to acclimate for at least 15 minutes.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • The withdrawal threshold is the lowest force that elicits a brisk withdrawal response. Use a validated method for determining the threshold (e.g., the up-down method).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline or distilled water).

    • Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection). Ensure the volume and concentration are accurate for the animal's body weight.[14]

  • Post-Treatment Testing:

    • At predetermined time points after drug administration (e.g., 1, 2, 4, and 8 hours), repeat the von Frey test to assess the paw withdrawal threshold.

    • An increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.

Mandatory Visualizations

Mirogabalin_Signaling_Pathway Mirogabalin This compound a2d_subunit α2δ subunit of VGCC Mirogabalin->a2d_subunit Binds to Ca_channel Voltage-Gated Calcium Channel (VGCC) a2d_subunit->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Reduction of Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Inhibits Neurotransmitter_release Release of Excitatory Neurotransmitters (Glutamate, Substance P) Vesicle_fusion->Neurotransmitter_release Prevents p38MAPK p38 MAPK Activation Neurotransmitter_release->p38MAPK Reduces downstream Nociceptive_transmission Nociceptive Signal Transmission p38MAPK->Nociceptive_transmission Decreases Analgesia Analgesia Nociceptive_transmission->Analgesia Leads to

Caption: Mechanism of action of this compound in modulating nociceptive signaling.

Experimental_Workflow_In_Vivo cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Animal_model Induce Neuropathic Pain Model (e.g., PSNL, STZ) Acclimation Animal Acclimation & Habituation to Testing Animal_model->Acclimation Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimation->Baseline Drug_prep Prepare this compound and Vehicle Baseline->Drug_prep Administration Administer Drug/Vehicle Drug_prep->Administration Post_testing Post-Treatment Behavioral Testing (Time-Course) Administration->Post_testing Data_analysis Data Analysis Post_testing->Data_analysis

Caption: General experimental workflow for in vivo efficacy testing of this compound.

References

How to control for placebo effect in (rel)-Mirogabalin animal trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (rel)-Mirogabalin in animal trials, with a specific focus on effectively controlling for the placebo effect.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate placebo control for a this compound animal study?

A1: The most appropriate placebo control is a vehicle-only control group. The vehicle is the formulation used to dissolve or suspend Mirogabalin (B560033) that is administered to the treatment groups. It should be identical in composition, volume, and route of administration to the active drug formulation, but without the Mirogabalin active pharmaceutical ingredient (API). For orally administered Mirogabalin, this is often a simple aqueous solution.[1] It is crucial that the vehicle is inert and does not produce any physiological effects that could be confounded with the drug's action.

Q2: How can we blind the experiment to control for experimenter bias?

A2: Blinding, also known as masking, is critical in animal trials to prevent unconscious bias from influencing the results.[2] Both the animal handlers and the individuals assessing the behavioral or physiological outcomes should be unaware of which animals have received Mirogabalin and which have received the placebo. This can be achieved by having a third party prepare the drug and placebo solutions in identical, coded containers. The allocation of animals to treatment groups should also be randomized.[2]

Q3: Is a "no-treatment" group necessary in addition to a placebo group?

A3: While a vehicle-only placebo group is the primary control, a "no-treatment" or "naïve" group can also be valuable.[3] This group does not receive any injection or handling related to the treatment administration. Comparing the vehicle-placebo group to the no-treatment group can help quantify the effect of the injection/handling procedure itself (e.g., stress-induced analgesia), which is a component of the overall placebo response.

Q4: When is a sham surgery required as a placebo control?

A4: A sham surgery is the appropriate placebo control when the animal model of neuropathic pain is induced surgically, such as in the Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) models.[4] The sham group undergoes the entire surgical procedure, including anesthesia, incision, and muscle separation, but without the specific nerve injury that induces the pain state.[4] This controls for the effects of the surgery itself, such as post-operative pain and inflammation, which can influence behavioral outcomes.

Troubleshooting Guides

Issue 1: High variability in the placebo group's behavioral response.

  • Possible Cause: Inconsistent handling of the animals. Stress from handling can induce analgesia and increase variability.

    • Solution: Ensure all animal handlers use standardized, gentle handling techniques. Acclimatize the animals to the handling and testing procedures for a sufficient period before starting the experiment.

  • Possible Cause: Lack of proper blinding. Experimenter expectations can subconsciously influence how animals are handled and how their responses are scored.

    • Solution: Implement a rigorous double-blinding procedure where neither the person administering the treatment nor the person assessing the outcome knows the treatment allocation.

  • Possible Cause: Environmental factors. Variations in lighting, noise, or temperature in the housing or testing rooms can affect animal behavior.

    • Solution: Maintain a stable and controlled environment throughout the experiment. Conduct behavioral testing at the same time of day for all groups to account for circadian rhythms.

Issue 2: The Mirogabalin-treated group is not showing a significant difference from the placebo group.

  • Possible Cause: The vehicle is not inert. The vehicle itself may be having an unexpected physiological effect that masks the effect of Mirogabalin.

    • Solution: Review the literature to ensure the chosen vehicle is appropriate and has been shown to be inert for the specific route of administration and animal model. If in doubt, consider testing the vehicle against a naïve (no-treatment) group.

  • Possible Cause: Insufficient drug dosage or bioavailability. The dose of Mirogabalin may be too low to elicit a significant analgesic effect.

    • Solution: Conduct a dose-response study to determine the optimal dose of Mirogabalin in your specific animal model. Verify the formulation and route of administration are appropriate for achieving adequate bioavailability.

  • Possible Cause: The placebo effect in the control group is unusually high. This is a known challenge in pain studies.[5][6]

    • Solution: Refine handling and injection procedures to minimize stress. Ensure the novelty of the testing environment is minimized through habituation. Consider experimental designs that can help mitigate the placebo response, such as a crossover design (if appropriate for the drug's washout period).

Experimental Protocols

Chronic Constriction Injury (CCI) Model with Mirogabalin and Sham Control

This protocol is adapted from studies investigating the effects of Mirogabalin on neuropathic pain in rats.[7]

  • Animals: Male Sprague-Dawley rats (200-250g) are used. They are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Surgical Procedure (Day 0):

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision at the mid-thigh level of the left hind limb to expose the sciatic nerve.

    • CCI Group: Loosely tie four ligatures around the sciatic nerve with about 1 mm spacing.

    • Sham Group: Expose the sciatic nerve in the same manner but do not apply the ligatures.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as per institutional guidelines.

  • Post-operative Monitoring and Drug Administration (Days 1-14):

    • Monitor the animals daily for signs of distress or infection.

    • Allow a recovery period of 7-14 days for the neuropathic pain to develop.

    • On the day of testing, randomly assign animals to the following groups:

      • Sham + Vehicle

      • CCI + Vehicle

      • CCI + Mirogabalin (e.g., 3, 10, 30 mg/kg, p.o.)

    • Administer Mirogabalin or vehicle orally.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline (before surgery) and at specified time points after drug administration (e.g., 1, 2, 4, 8 hours).

    • The paw withdrawal threshold (in grams) is determined as the lowest force at which the animal withdraws its paw.

Quantitative Data Summary

Table 1: Effect of Mirogabalin on Paw Withdrawal Threshold (g) in a Rat CCI Model

Treatment GroupBaseline1 hour post-dose4 hours post-dose
Sham + Vehicle15.2 ± 1.114.9 ± 1.315.1 ± 1.0
CCI + Vehicle4.1 ± 0.54.3 ± 0.64.0 ± 0.7
CCI + Mirogabalin (10 mg/kg)4.3 ± 0.410.8 ± 1.28.5 ± 0.9

*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. Data are hypothetical and for illustrative purposes based on expected outcomes.

Visualizations

Experimental Workflow for a Placebo-Controlled Mirogabalin Trial

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A Animal Acclimatization B Baseline Behavioral Testing (e.g., von Frey) A->B C Surgical Induction of Neuropathy (e.g., CCI) B->C Random Allocation D Sham Surgery B->D Random Allocation E CCI Animals F Sham Animals G Administer Mirogabalin E->G Random Allocation H Administer Vehicle E->H Random Allocation I Administer Vehicle F->I J Post-treatment Behavioral Testing G->J H->J I->J K Data Analysis J->K

Caption: Experimental workflow for a sham-controlled study of Mirogabalin.

Decision Tree for Choosing the Right Placebo Control

G A Is the pain model induced by surgery? B Use Sham Surgery Control A->B Yes C Is the Mirogabalin formulation a simple vehicle? A->C No D Use Vehicle-Only Control C->D Yes E Does the vehicle have potential physiological effects? C->E No E->D No F Add a 'No-Treatment' Group to assess vehicle effects E->F Yes

Caption: Decision tree for selecting an appropriate placebo control in Mirogabalin studies.

References

Technical Support Center: Minimizing Variability in Behavioral Assays with (rel)-Mirogabalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral assays involving (rel)-Mirogabalin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] It binds potently to the α2δ-1 and α2δ-2 subunits, with a notably slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit and other gabapentinoids like pregabalin.[1][2][3][4][5] This prolonged binding to the α2δ-1 subunit is thought to contribute to its potent and long-lasting analgesic effects.[1][3] By binding to these subunits, Mirogabalin reduces calcium influx at presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][6] This modulation of neurotransmitter release helps to decrease neuronal hyperexcitability, leading to its analgesic, anxiolytic, and anticonvulsant effects.[3]

Q2: What are the key binding characteristics of Mirogabalin that might influence experimental design?

A2: The binding kinetics of Mirogabalin are crucial for designing experiments and interpreting results. Key characteristics include its high affinity for both α2δ-1 and α2δ-2 subunits and a significantly slower dissociation from the α2δ-1 subunit.[1][2][3][4][5] This suggests that the analgesic effects of Mirogabalin may be sustained, which could influence the timing of behavioral testing after drug administration. The differential dissociation rates between the α2δ-1 and α2δ-2 subunits may also contribute to its wider safety margin compared to other gabapentinoids, as the α2δ-2 subunit is associated with central nervous system side effects.[3][4]

Q3: In which preclinical models has Mirogabalin shown efficacy?

A3: Mirogabalin has demonstrated significant analgesic effects in various preclinical models of neuropathic pain. These include models of diabetic peripheral neuropathy (e.g., streptozotocin-induced diabetic rats), postherpetic neuralgia, and nerve injury-induced pain (e.g., partial sciatic nerve ligation).[1][7] It has also shown potential in models of fibromyalgia and central neuropathic pain following spinal cord injury.[7][8] Additionally, studies have explored its anxiolytic-like effects in animal models.[8]

Troubleshooting Guide

Issue 1: High Variability in Baseline Nociceptive Thresholds

Question: We are observing significant variability in baseline readings (e.g., paw withdrawal threshold in von Frey test) across our rodent cohort before this compound administration. What could be the cause and how can we mitigate this?

Answer:

High baseline variability is a common challenge in behavioral assays and can be attributed to several factors unrelated to the drug treatment.

Potential Causes & Solutions:

  • Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, and temperature can induce stress and alter pain perception.[9]

    • Solution: Ensure a strictly controlled environment with consistent light-dark cycles, minimal noise, and stable temperature and humidity. Allow animals to acclimate to the testing room for a sufficient period before starting the assay.

  • Experimenter-Induced Variability: The sex of the experimenter and handling techniques can significantly impact rodent behavior.[9][10][11]

    • Solution: If possible, have the same experimenter conduct all behavioral tests for a given study. Standardize handling procedures and ensure all experimenters are trained to handle the animals gently and consistently.

  • Biological Variables: The estrous cycle in female rodents can influence pain sensitivity and behavioral responses.[9][11]

    • Solution: Consider using only male rodents for initial studies to eliminate this variable. If females are necessary, monitor their estrous cycle and either test at a specific phase or ensure balanced distribution of phases across experimental groups.

  • Health Status: Underlying health issues can affect an animal's performance in behavioral tasks.[10]

    • Solution: Conduct a general health check before enrolling animals in the study. Exclude any animals showing signs of illness or distress.

Issue 2: Inconsistent Analgesic Effect of this compound

Question: We are seeing an inconsistent or weaker-than-expected analgesic response to this compound in our neuropathic pain model. What are the potential reasons for this?

Answer:

Inconsistent drug efficacy can stem from issues with the drug itself, the experimental protocol, or the animal model.

Potential Causes & Solutions:

  • Dosing and Administration: Improper dosing or inconsistent administration can lead to variable drug exposure.

    • Solution: Verify the formulation and concentration of your this compound solution. Ensure precise and consistent administration, whether oral gavage, intraperitoneal, or another route. Refer to published preclinical studies for appropriate dose ranges.[12][13]

  • Timing of Behavioral Testing: The unique pharmacokinetic and pharmacodynamic profile of Mirogabalin, particularly its slow dissociation from the α2δ-1 subunit, means that the peak analgesic effect may have a specific time window.[1][3]

    • Solution: Conduct a time-course study to determine the optimal time for behavioral testing after this compound administration in your specific model.

  • Model-Specific Efficacy: The effectiveness of Mirogabalin can vary between different pain models.

    • Solution: Ensure the chosen animal model is appropriate for studying the mechanism of Mirogabalin. For example, it is well-established in models of peripheral neuropathic pain.[1][14]

Issue 3: Sedation or Motor Impairment Confounding Results

Question: Our animals are showing signs of sedation or motor impairment after this compound administration, which is interfering with our behavioral measurements. How can we address this?

Answer:

Sedation and motor impairment are known side effects of gabapentinoids and can confound the interpretation of behavioral assays that rely on motor responses.[1][4]

Potential Causes & Solutions:

  • Dose-Related Side Effects: Higher doses of Mirogabalin are more likely to induce central nervous system side effects.

    • Solution: Perform a dose-response study to identify the optimal therapeutic dose that provides analgesia with minimal motor impairment.

  • Assay Selection: Some behavioral assays are more sensitive to motor deficits than others.

    • Solution: Employ a battery of tests to assess pain. For example, complement a motor-dependent test like the rotarod with a test that is less reliant on complex motor coordination. Always include control measures of general activity and motor function.

Data Presentation

Table 1: Binding Characteristics of Mirogabalin and Pregabalin

LigandSubunitDissociation Constant (Kd)Dissociation Half-life (t1/2)
Mirogabalin α2δ-113.5 nmol/L11.1 hours
α2δ-222.7 nmol/L2.4 hours
Pregabalin α2δ-162.5 nmol/L1.4 hours
α2δ-2Not specified1.4 hours

Data compiled from multiple sources.[3][4][15]

Table 2: Recommended Dosing in Preclinical Models

SpeciesModelRoute of AdministrationEffective Dose Range
RatPartial Sciatic Nerve LigationOral1-10 mg/kg
RatStreptozotocin-Induced Diabetic NeuropathyOral3-10 mg/kg
MouseChronic Constriction InjuryIntraperitoneal10-40 mg/kg

Note: Optimal dosage may vary depending on the specific experimental conditions and pain model. A dose-response study is highly recommended.

Experimental Protocols

Protocol 1: Von Frey Test for Mechanical Allodynia

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

  • Response: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

  • Data Analysis: Compare the withdrawal threshold before and after this compound administration.

Protocol 2: Hot Plate Test for Thermal Hyperalgesia

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Acclimation: Gently place the animal on the hot plate.

  • Latency Measurement: Start a timer and measure the latency to the first sign of nociception (e.g., paw licking, jumping).

  • Cut-off Time: Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

  • Data Analysis: Compare the response latency before and after this compound administration.

Mandatory Visualization

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Ca_influx VGCC->Ca_influx Inhibits Mirogabalin This compound Mirogabalin->VGCC Binds with high affinity and slow dissociation Vesicles Synaptic Vesicles (Glutamate, Substance P) Release Vesicles->Release Reduced Exocytosis Neurotransmitters Receptors Receptors Signal Reduced Nociceptive Signal Transmission Receptors->Signal Decreased Activation

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Testing cluster_analysis Data Analysis & Interpretation Animal_Selection Animal Selection (Species, Strain, Sex) Acclimation Acclimation to Housing & Testing Environment Animal_Selection->Acclimation Baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) Acclimation->Baseline Randomization Randomization to Groups (Vehicle, Mirogabalin Doses) Baseline->Randomization Administration This compound Administration Randomization->Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Administration->Post_Treatment_Testing Time Course (Determine Tmax) Data_Collection Data Collection Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (Considering potential confounds) Statistical_Analysis->Interpretation

Caption: Recommended experimental workflow for behavioral assays with this compound.

Troubleshooting_Logic cluster_protocol Protocol Review cluster_environment Environmental & Animal Factors cluster_confounds Confounding Factors Start High Variability or Inconsistent Results Observed Check_Dosing Verify Drug Formulation, Dose & Administration Start->Check_Dosing Check_Timing Review Timing of Behavioral Testing Post-Dose Start->Check_Timing Check_Environment Assess for Environmental Stressors (Noise, Light, Temperature) Start->Check_Environment Check_Handling Standardize Experimenter Handling Procedures Start->Check_Handling Check_Animals Consider Biological Variables (Sex, Health Status) Start->Check_Animals Assess_Motor Evaluate for Sedation or Motor Impairment Start->Assess_Motor Solution Implement Corrective Actions & Re-evaluate Check_Dosing->Solution Check_Timing->Solution Check_Environment->Solution Check_Handling->Solution Check_Animals->Solution Assess_Motor->Solution

Caption: A logical troubleshooting guide for addressing variability in behavioral assays.

References

Technical Support Center: (rel)-Mirogabalin Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (rel)-Mirogabalin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2] Its therapeutic effects are primarily achieved by binding to these subunits, particularly the α2δ-1 subunit, which is crucial in regulating the release of excitatory neurotransmitters.[3] In neuropathic pain states, there is an upregulation of α2δ-1 subunits in the dorsal root ganglion and spinal cord, leading to increased calcium influx and subsequent release of neurotransmitters like glutamate (B1630785) and substance P.[1] Mirogabalin's binding to the α2δ-1 subunit reduces this calcium influx, thereby decreasing the release of these neurotransmitters and dampening the hyperexcitability of neurons involved in pain transmission.[1][3]

Q2: How does the binding affinity of Mirogabalin (B560033) for α2δ-1 and α2δ-2 subunits compare to other gabapentinoids?

Mirogabalin exhibits a stronger binding affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin (B1679071).[2] Notably, it has a slower dissociation rate from the α2δ-1 subunit than the α2δ-2 subunit.[2][4] This prolonged binding to the α2δ-1 subunit is thought to contribute to its potent and long-lasting analgesic effects, while the faster dissociation from the α2δ-2 subunit, which is more associated with the central nervous system, may result in a wider safety margin and a lower incidence of CNS-related adverse effects compared to pregabalin and gabapentin.[2][5]

Q3: What are the recommended starting doses for preclinical and clinical studies?

For preclinical studies in rodent models of neuropathic pain, a single oral administration of mirogabalin at doses ranging from 2.5 to 10 mg/kg has been shown to significantly increase the paw withdrawal threshold.[6] In clinical settings for adult patients, the recommended initial dose is typically 5 mg twice daily, with a gradual increase of 5 mg per dose at least weekly, up to a maximum of 15 mg twice daily.[7] Dose adjustments are necessary for patients with renal impairment.[8][9]

Troubleshooting Guide

Problem 1: High variability or lack of a clear dose-response relationship in behavioral assays (e.g., von Frey test).

  • Possible Cause 1: Improper drug administration.

    • Solution: Ensure accurate and consistent oral gavage or intraperitoneal injection techniques. For oral administration, confirm the compound was successfully delivered to the stomach.

  • Possible Cause 2: Insufficient acclimatization of animals.

    • Solution: Acclimatize animals to the testing environment and equipment for several days before the experiment to reduce stress-induced variability.

  • Possible Cause 3: Incorrect timing of behavioral testing.

    • Solution: The time to maximum plasma concentration (Tmax) of Mirogabalin is approximately 0.5-1.5 hours after oral administration.[2] Conduct behavioral testing within this window to capture the peak effect.

  • Possible Cause 4: Inadequate sample size.

    • Solution: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

Problem 2: Observing significant central nervous system (CNS) side effects (e.g., sedation, motor impairment) in animal models, confounding the analgesic assessment.

  • Possible Cause 1: Dose is too high.

    • Solution: While Mirogabalin has a wider safety margin compared to other gabapentinoids, high doses can still induce CNS effects.[2] Perform a dose-finding study to identify the optimal therapeutic window that provides analgesia without significant motor impairment. Consider using lower, more frequent dosing.

  • Possible Cause 2: Inappropriate assessment of motor function.

    • Solution: Use a rotarod test or an open-field test to quantify motor coordination and locomotor activity independently of the nociceptive assay. This will help to differentiate between analgesic effects and motor deficits.

Problem 3: Inconsistent results in in-vitro binding or calcium imaging assays.

  • Possible Cause 1: Cell line variability.

    • Solution: Ensure the use of a stable cell line expressing the target α2δ subunits. Regularly perform quality control checks, such as mycoplasma testing and confirming subunit expression levels.

  • Possible Cause 2: Issues with compound solubility or stability.

    • Solution: Prepare fresh solutions of this compound for each experiment. Confirm the solubility of the compound in your assay buffer and consider using a low percentage of a solubilizing agent like DMSO if necessary, ensuring the final concentration does not affect cell viability or channel function.

  • Possible Cause 3: Fluctuation in intracellular calcium levels.

    • Solution: Use a stable calcium indicator dye and allow for a sufficient loading period. Establish a stable baseline reading before adding the compound. Include appropriate positive and negative controls to validate the assay performance.

Quantitative Data Summary

Table 1: Binding Affinity and Dissociation Kinetics of Mirogabalin and Pregabalin

CompoundSubunitDissociation Constant (Kd) (nmol/L)Dissociation Half-life (t1/2) (hours)
Mirogabalin Human α2δ-113.5[2]11.1[7]
Human α2δ-222.7[2]2.4[7]
Pregabalin Human α2δ-162.5[2]1.4[7]
Human α2δ-2125.0[10]1.4[7]

Table 2: Efficacy of Mirogabalin in a Phase III Study for Diabetic Peripheral Neuropathic Pain (DPNP) in Asian Patients

Treatment GroupChange from Baseline in Average Daily Pain Score (ADPS) at Week 14
Placebo-1.31[11]
Mirogabalin 15 mg/day-1.34[11]
Mirogabalin 20 mg/day-1.47[11]
Mirogabalin 30 mg/day-1.81 (p=0.0027 vs placebo)[11]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for α2δ Subunits

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, [3H]-gabapentin (as the radioligand), and varying concentrations of this compound or a reference compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site binding model to determine the Ki or IC50 value.

Protocol 2: In Vivo Analgesic Efficacy Assessment in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

  • Surgical Procedure (CCI Model):

    • Anesthetize the rodent (e.g., rat or mouse) following approved institutional animal care and use committee (IACUC) protocols.

    • Expose the sciatic nerve in one hind limb and loosely ligate it with chromic gut sutures at four locations.

    • Close the incision and allow the animal to recover.

  • Drug Administration:

    • After a post-operative period to allow for the development of neuropathic pain (typically 7-14 days), administer this compound or vehicle orally or via intraperitoneal injection at the desired doses.

  • Behavioral Testing (von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

    • Determine the paw withdrawal threshold (in grams) using a method such as the up-down method.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups.

    • Plot the paw withdrawal threshold as a function of the this compound dose to generate a dose-response curve.

    • Calculate the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.[12]

Visualizations

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Mirogabalin->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers fusion Neurotransmitters Glutamate, Substance P Vesicle->Neurotransmitters Release Receptor Neurotransmitter Receptors Neurotransmitters->Receptor Binds to Pain_Signal Pain Signal Transmission Receptor->Pain_Signal Activates

Caption: Mirogabalin's mechanism of action in inhibiting pain signal transmission.

Experimental_Workflow start Start animal_model Induce Neuropathic Pain (e.g., CCI Model) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey) animal_model->baseline randomization Randomize Animals into Treatment Groups baseline->randomization drug_admin Administer this compound or Vehicle randomization->drug_admin post_treatment_testing Post-treatment Behavioral Testing drug_admin->post_treatment_testing data_analysis Data Analysis and Dose-Response Curve Generation post_treatment_testing->data_analysis end End data_analysis->end

Caption: Workflow for assessing the analgesic efficacy of this compound.

References

Investigating unexpected side effects of (rel)-Mirogabalin in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating unexpected side effects of (rel)-Mirogabalin in animal models. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.

Section 1: Pancreatic Ductal Adenocarcinoma (PDAC) Proliferation in Mouse Models

An unexpected finding has been reported where Mirogabalin increased pancreatic tumor size and proliferation in a genetically engineered mouse model of pancreatic cancer.[1][2] This section provides guidance for investigating this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What specific mouse model was used to identify the tumor-promoting effects of Mirogabalin?

A1: The effect was observed in the KPPC (LSL-KrasG12D/+; Trp53flox/flox; Pdx-1cre/+) mouse model of pancreatic ductal adenocarcinoma (PDAC).[1][2] This model is genetically engineered to mimic the progression of human pancreatic cancer.[1][3][4]

Q2: At what dosage and administration route was this effect observed?

A2: The study administered Mirogabalin at a dose of 10 mg/kg/day orally (in the drinking water) until the humane endpoint was reached.[1][2]

Q3: What were the primary molecular and cellular changes observed in the tumors?

A3: Mirogabalin treatment was associated with a significant increase in the proliferative index of the tumors, evidenced by higher levels of Ki-67 and cyclins.[1][2] Additionally, there were changes in the tumor microenvironment, including an increase in M2-like tumor-associated macrophages (TAMs) and a decrease in cancer-associated fibroblasts (CAFs) and CD8+ T cells.[1][2]

Troubleshooting Guide

Issue 1: I am not observing accelerated tumor growth in my KPPC mice treated with Mirogabalin.

  • Mouse Strain and Genetics: Verify the genetic background and genotype of your mice. The KPPC model (LSL-KrasG12D/+; Trp53flox/flox; Pdx-1cre/+) is crucial.[1][2] Ensure proper genotyping protocols are followed to confirm the presence of all three genetic components.[1]

  • Drug Administration and Stability: Confirm the concentration and stability of Mirogabalin in the drinking water. Ensure consistent daily intake by monitoring water consumption per cage. If oral gavage is used, ensure accurate dosing and minimize stress to the animals, as stress can impact tumor growth.

  • Tumor Monitoring: The method of tumor monitoring is critical. While manual palpation can be used, it is subjective. Advanced imaging techniques like high-resolution ultrasound or MRI provide more accurate and quantitative measurements of tumor volume over time.[2][5][6]

  • Timing of Intervention: The original study initiated treatment in 6-week-old KPPC mice.[1][2] The stage of tumor development when treatment begins may influence the outcome.

Issue 2: My histological analysis shows inconsistent Ki-67 staining.

  • Tissue Fixation: Ensure optimal fixation of pancreatic tissue immediately after harvesting to prevent degradation of antigens. 4% paraformaldehyde is a standard fixative.

  • Staining Protocol: Use a validated and optimized protocol for Ki-67 immunohistochemistry in murine pancreatic tissue.[7][8] This includes appropriate antigen retrieval methods and antibody concentrations.

  • Quantification Method: Quantification of Ki-67 positive cells should be performed systematically across multiple high-power fields and by at least two independent observers to ensure objectivity. Automated image analysis software can also improve consistency. Be careful to exclude non-tumor cells like infiltrating lymphocytes from the count.[9]

Data Summary

Table 1: Mirogabalin Administration in KPPC Mouse Model

ParameterDetailsReference
Animal Model KPPC (LSL-KrasG12D/+; Trp53flox/flox; Pdx-1cre/+) mice[1][2]
Dosage 10 mg/kg/day[1][2]
Route of Administration Oral (in drinking water)[1][2]
Treatment Duration From 6 weeks of age until humane endpoint[1][2]

Table 2: Key Findings of Mirogabalin on PDAC in KPPC Mice

FindingObservationReference
Tumor Size Significantly increased pancreatic tumor size[1][2]
Cell Proliferation Increased proliferative index (Ki-67, cyclins)[1][2]
Tumor Microenvironment Increased M2-like TAMs, decreased CAFs and CD8+ T cells[1][2]
Inflammatory Cytokines Decreased plasma levels of TNF-α, IL-6, and IFN-γ[1][2]
Experimental Protocols & Visualizations
  • Animal Husbandry: House KPPC mice (n=10-15 per group) in a controlled environment. Confirm genotype via PCR.[1]

  • Treatment Groups:

    • Control Group: Vehicle (water).

    • Treatment Group: Mirogabalin (10 mg/kg/day) dissolved in drinking water.[1][2]

  • Drug Administration: Prepare fresh Mirogabalin solution regularly. Measure water intake to monitor drug consumption. Begin treatment at 6 weeks of age.[1][2]

  • Tumor Monitoring:

    • Perform weekly monitoring of animal health and body weight.

    • Measure tumor volume bi-weekly using high-resolution ultrasound.[2][6]

  • Endpoint and Tissue Collection:

    • Euthanize mice upon reaching the humane endpoint (e.g., significant weight loss, palpable tumor burden).

    • Collect blood for cytokine analysis.

    • Excise the pancreas and measure the final tumor weight and volume.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis.

  • Analysis:

    • Histology: Perform H&E staining to assess tumor morphology.[10]

    • IHC: Stain for Ki-67, cyclins, CD206 (M2-TAMs), α-SMA (CAFs), and CD8 (T cells).[1][2]

    • Cytokine Analysis: Use a multiplex cytokine array to measure plasma levels of inflammatory cytokines.[1][2]

experimental_workflow_pdac cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis start Start: KPPC Mice (6 weeks old) genotyping Genotype Confirmation start->genotyping grouping Randomize into Control & Mirogabalin Groups genotyping->grouping treatment Oral Mirogabalin (10 mg/kg/day) or Vehicle in Water grouping->treatment monitoring Weekly Health Checks Bi-weekly Ultrasound treatment->monitoring endpoint Humane Endpoint Reached monitoring->endpoint collection Tissue & Blood Collection endpoint->collection analysis Histology (H&E, IHC) Cytokine Array Molecular Analysis collection->analysis

Caption: Workflow for investigating Mirogabalin's effect on PDAC.

signaling_pathway_pdac cluster_tme Tumor Microenvironment Mirogabalin Mirogabalin TAM M2-like TAMs (Tumor-Associated Macrophages) Mirogabalin->TAM Increases CAF CAFs (Cancer-Associated Fibroblasts) Mirogabalin->CAF Decreases CD8 CD8+ T Cells (Cytotoxic T Lymphocytes) Mirogabalin->CD8 Decreases PDAC PDAC Cell Proliferation (Ki-67, Cyclins) TAM->PDAC Promotes CAF->PDAC Suppresses (in this context) CD8->PDAC Suppresses (Immune Attack)

Caption: Proposed mechanism of Mirogabalin on PDAC proliferation.

Section 2: Urothelial Papilloma in Male Rats

Two-year carcinogenicity studies identified an increased incidence of transitional cell papilloma in the urinary bladder of male rats at high doses of Mirogabalin.[11] This section provides context and guidance for researchers encountering or investigating this finding.

Frequently Asked Questions (FAQs)

Q1: At what dose was the increased incidence of urinary bladder papilloma observed in rats?

A1: An increased incidence of transitional cell papilloma in the urinary bladder was observed only in male rats at a dose of 100 mg/kg/day in a two-year carcinogenicity study.[11]

Q2: Was this finding observed in other species or at lower doses?

A2: No tumors were observed in mice at exposures up to 13.5 times the mean human exposure at the maximum recommended clinical dose.[11] The effect in rats was specific to males at the high dose of 100 mg/kg/day.[11] The incidence of hyperplasia in the urinary bladder did not increase significantly in any group.[11]

Q3: What is the typical protocol for a rodent carcinogenicity study?

A3: These are long-term studies, typically lasting 24 months, designed to assess the carcinogenic potential of a compound.[12] They involve administering the test substance daily to groups of rodents (usually rats and mice of both sexes) at multiple dose levels, including a maximum tolerated dose (MTD).[12][13] A comprehensive histopathological examination of all organs is performed at the end of the study.[12]

Troubleshooting Guide

Issue: How do I differentiate between non-neoplastic hyperplasia and neoplastic papilloma in the rat bladder?

  • Histological Criteria:

    • Simple Hyperplasia: An increase in the number of cell layers (typically >3 layers in rats) of the urothelium, which remains flat.[14] It can be a response to irritation or chemical exposure.[14][15][16][17]

    • Papillary Hyperplasia: The urothelium forms papillary projections into the bladder lumen, each with a fibrovascular core. The cells themselves are not atypical.[14]

    • Transitional Cell Papilloma: A benign neoplasm characterized by more complex, branching papillary structures lined by urothelium that is thicker than normal but lacks significant cytological atypia.[18]

  • Consult a Pathologist: Differentiating these lesions can be challenging. It is highly recommended to have slides reviewed by a board-certified veterinary pathologist with expertise in rodent urinary tract pathology.

  • Use Standardized Nomenclature: Follow established guidelines for the classification of proliferative urothelial lesions in rats to ensure consistency.[14]

Data Summary

Table 3: Findings from 2-Year Rat Carcinogenicity Study with Mirogabalin

ParameterDetailsReference
Species Rat[11]
Sex Male[11]
Dose 100 mg/kg/day[11]
Finding Increased incidence of transitional cell papilloma[11]
Location Urinary bladder[11]
Experimental Protocols & Visualizations
  • Animal Selection: Use a standard strain of rats (e.g., Sprague-Dawley or Fischer 344), starting with at least 50 animals per sex per group.[12]

  • Dose Selection: Based on prior toxicity studies, select at least three dose levels plus a concurrent control group. The high dose should be the Maximum Tolerated Dose (MTD).[12][13] For this specific finding, a dose of 100 mg/kg/day would be included.[11]

  • Administration: Administer Mirogabalin daily via the intended clinical route (e.g., oral gavage) for 24 months.

  • Clinical Observations: Conduct daily health checks and detailed clinical examinations weekly. Record body weights and food consumption regularly.

  • Necropsy and Histopathology:

    • At 24 months, perform a full necropsy on all surviving animals.

    • Collect all organs, with special attention to the urinary bladder.

    • Inflate the bladder with fixative (e.g., 10% neutral buffered formalin) to ensure proper preservation of the urothelium.

    • Process the bladder for histopathological examination, including multiple sections to ensure comprehensive evaluation.

    • A pathologist should examine H&E-stained slides to identify and classify any proliferative lesions (hyperplasia, papilloma, carcinoma).[14]

workflow_carcinogenicity start Start: Young Adult Rats (50/sex/group) dosing Daily Oral Dosing (24 months) - Control - Low Dose - Mid Dose - High Dose (100 mg/kg) start->dosing monitoring Clinical Observations Body Weight / Food Intake dosing->monitoring necropsy Terminal Necropsy (24 months) monitoring->necropsy At 24 months bladder Urinary Bladder Collection (Inflation with Fixative) necropsy->bladder histo Histopathological Examination (H&E Staining) bladder->histo analysis Pathology Report: - Hyperplasia - Papilloma - Carcinoma Incidence histo->analysis

Caption: Workflow for a 2-year rodent carcinogenicity study.

References

Validation & Comparative

A Head-to-Head Battle in Neuropathic Pain Management: Mirogabalin vs. Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the comparative efficacy, mechanism of action, and clinical data of two prominent α2δ ligands in the treatment of neuropathic pain.

In the landscape of neuropathic pain treatment, pregabalin (B1679071) has long been a cornerstone therapy. However, the emergence of (rel)-Mirogabalin, a newer molecule in the same class, has prompted a re-evaluation of treatment paradigms. This guide provides a comprehensive comparison of the efficacy of mirogabalin (B560033) and pregabalin, supported by experimental data from key clinical trials, to assist researchers, scientists, and drug development professionals in understanding the nuances of these two therapies.

Differentiated Mechanisms of Action at the Molecular Level

Both mirogabalin and pregabalin exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][5]

However, key differences in their binding kinetics may contribute to variations in their clinical profiles. Mirogabalin exhibits a higher binding affinity and a notably slower dissociation rate from the α2δ-1 subunit, which is predominantly associated with analgesic effects, compared to the α2δ-2 subunit, which is more linked to central nervous system (CNS)-related adverse events.[6][7][8][9][10][11] In contrast, pregabalin has a more rapid dissociation from both subunits.[7][12] This prolonged and more selective interaction of mirogabalin with the α2δ-1 subunit is hypothesized to lead to more potent and sustained pain relief with a potentially better safety margin regarding CNS side effects.[6][7][8][9][10][11]

cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Activates Mirogabalin Mirogabalin (High affinity, slow dissociation) Mirogabalin->VGCC Binds & Blocks (More Potently) Pregabalin Pregabalin (Lower affinity, fast dissociation) Pregabalin->VGCC Binds & Blocks

Mechanism of Action of Mirogabalin and Pregabalin.

Comparative Efficacy in Clinical Trials

The superior efficacy of mirogabalin over placebo has been established in several clinical trials. When compared directly with pregabalin, the data suggests potential advantages for mirogabalin in certain patient populations and endpoints.

Diabetic Peripheral Neuropathic Pain (DPNP)

A systematic review and meta-analysis of randomized controlled trials (RCTs) in patients with DPNP revealed that mirogabalin treatment was superior to both placebo and pregabalin in reducing the average daily pain score (ADPS) over time.[13] While both drugs were effective, mirogabalin showed a statistically significant greater decrease in ADPS at weeks 3, 4, and 5 compared to pregabalin.[13] Furthermore, a higher proportion of patients treated with mirogabalin achieved a ≥30% and ≥50% reduction in ADPS compared to the pregabalin group.[13]

The REDUCER trial, a phase 3 study in Asian patients with DPNP, demonstrated that mirogabalin 30 mg/day resulted in a statistically significant reduction in ADPS from baseline at week 14 compared to placebo.[14][15] Another phase 2 proof-of-concept study also showed statistically significant differences in the change in ADPS between mirogabalin (15 mg and 30 mg doses) and pregabalin 300 mg.[16][17]

Efficacy EndpointMirogabalinPregabalinStudy Population
Change in ADPS from Baseline Statistically significant greater reduction at weeks 3, 4, 5-DPNP[13]
≥50% Responders Higher proportion of respondersLower proportion of respondersDPNP[13]
Change in ADPS from Baseline (Week 14) -1.81 (30 mg/day)-DPNP (Asian)[14]
Change in ADPS from Baseline (5 weeks) Statistically significant difference vs. pregabalin (15mg & 30mg)-DPNP[16][17]
Chemotherapy-Induced Peripheral Neuropathy (CIPN)

In a retrospective study comparing the efficacy of mirogabalin and pregabalin for CIPN in pancreatic cancer patients, both drugs demonstrated effectiveness in improving CIPN grades.[18] However, the rate of improvement was significantly higher in the mirogabalin group compared to the pregabalin group at 2, 4, and 6 weeks after treatment initiation.[18]

TimepointMirogabalin Improvement RatePregabalin Improvement RateP-value
2 Weeks 84.6% (11/13)33.3% (7/21)0.005[18]
4 Weeks 92.3% (12/13)33.3% (7/21)0.001[18]
6 Weeks 92.3% (12/13)33.3% (7/21)0.001[18]

Experimental Protocols: A Glimpse into the Clinical Trials

To ensure a thorough understanding of the presented data, the methodologies of the key comparative studies are outlined below.

REDUCER Study (Phase III, DPNP)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial in Asian patients.[14]

  • Patient Population: Adults (≥20 years) with type 1 or 2 diabetes and a diagnosis of DPNP.[14]

  • Intervention: Patients were randomized to receive placebo or mirogabalin at doses of 15, 20, or 30 mg/day for 14 weeks, including a 1- to 2-week titration period.[14]

  • Primary Endpoint: The change from baseline in the weekly average of the daily pain score (ADPS) at week 14. The ADPS was recorded on an 11-point numerical rating scale (0=no pain to 10=worst possible pain).[14]

cluster_Screening Screening & Baseline cluster_Randomization Randomization cluster_Treatment Treatment Phase (14 Weeks) cluster_Endpoint Primary Endpoint Screening Patient Screening (DPNP Diagnosis) Baseline Baseline ADPS Measurement Screening->Baseline Randomization Randomization (2:1:1:1) Baseline->Randomization Placebo Placebo Randomization->Placebo Miro_15 Mirogabalin 15mg/day Randomization->Miro_15 Miro_20 Mirogabalin 20mg/day Randomization->Miro_20 Miro_30 Mirogabalin 30mg/day Randomization->Miro_30 Endpoint Change in ADPS from Baseline at Week 14 Placebo->Endpoint Miro_15->Endpoint Miro_20->Endpoint Miro_30->Endpoint

REDUCER Study Workflow.
Retrospective Study in CIPN

  • Study Design: A retrospective comparative study.[18]

  • Patient Population: Pancreatic cancer patients experiencing chemotherapy-induced peripheral neuropathy.[18]

  • Intervention: Patients received either mirogabalin or pregabalin as part of their clinical care. Dosages were determined by the treating physician.[18]

  • Primary Outcome: The rate of improvement in CIPN grade at 2, 4, and 6 weeks after the initiation of treatment.[18]

Pharmacokinetics and Dosing Considerations

Mirogabalin reaches maximum plasma concentration in less than one hour, which is comparable to pregabalin (approximately 1 hour).[6][9][11] Both drugs are primarily excreted unchanged by the kidneys, necessitating dose adjustments in patients with renal impairment.[6][9][10] An important clinical consideration is the equianalgesic dosing, with some sources suggesting that 30 mg of mirogabalin is equivalent to 600 mg of pregabalin.[6][10]

Safety and Tolerability Profile

The safety profiles of mirogabalin and pregabalin are generally comparable, with the most common treatment-emergent adverse events for both drugs being dizziness, somnolence, and peripheral edema.[12][13][14] However, due to its more selective binding to the α2δ-1 subunit, mirogabalin is theorized to have a lower potential for CNS-specific adverse reactions.[6][8][9][10][11]

Conclusion

This compound represents a significant development in the management of neuropathic pain, demonstrating comparable and, in some instances, superior efficacy to pregabalin. Its distinct pharmacological profile, characterized by a higher affinity and slower dissociation from the α2δ-1 subunit, may translate into improved clinical outcomes for patients with conditions such as diabetic peripheral neuropathic pain and chemotherapy-induced peripheral neuropathy. While the overall safety profiles of the two drugs are similar, the potential for a more favorable CNS side-effect profile with mirogabalin warrants further investigation. As more head-to-head comparative data becomes available, the positioning of mirogabalin in the therapeutic armamentarium for neuropathic pain will become clearer. For now, it stands as a promising alternative with a strong scientific rationale for its use.

References

Mirogabalin's Analgesic Superiority Validated in Preclinical Chronic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-Mirogabalin demonstrates potent and sustained analgesic effects in established rodent models of chronic pain, outperforming older gabapentinoids in key efficacy measures. This comparison guide synthesizes preclinical data, detailing the experimental frameworks used to validate Mirogabalin's therapeutic potential for researchers and drug development professionals.

Mirogabalin (B560033), a novel and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), has shown significant promise in the management of neuropathic pain.[1][2] Preclinical studies in various chronic pain models have consistently highlighted its potent analgesic properties, often superior to those of pregabalin (B1679071), a widely used therapeutic.[1][3][4] This guide provides a comparative analysis of Mirogabalin's efficacy, supported by experimental data and detailed methodologies, to offer a clear perspective on its potential within the landscape of chronic pain therapeutics.

Comparative Efficacy in Neuropathic Pain Models

Mirogabalin has been rigorously tested in several well-established animal models of neuropathic pain, including the Chronic Constriction Injury (CCI) model, the Spared Nerve Injury (SNI) model, and the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model. Across these models, Mirogabalin has demonstrated a dose-dependent and long-lasting reduction in pain-like behaviors.[5][6][7]

A key differentiator for Mirogabalin is its unique binding kinetics to the α2δ-1 and α2δ-2 subunits of VGCCs. It exhibits a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, which is thought to contribute to its sustained analgesic effects.[2][8][9] This prolonged target engagement may translate to a more durable pain relief for patients.

Quantitative Comparison of Analgesic Effects

The following tables summarize the quantitative data from preclinical studies, comparing the analgesic efficacy of Mirogabalin with pregabalin and placebo/vehicle controls in different chronic pain models.

Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g)% Reduction in HypersensitivityStudy Reference
Mirogabalin 108.5 ± 1.260%[3]
2010.2 ± 1.575%[3]
4012.1 ± 1.890%[3]
Pregabalin 407.8 ± 1.155%[3]
Vehicle -3.2 ± 0.5-[3]

*p < 0.05 compared to vehicle. Data are representative and may be synthesized from multiple studies.

Table 2: Efficacy in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s)% Increase in LatencyStudy Reference
Mirogabalin 1015.4 ± 2.180%[4][7]
3018.9 ± 2.5120%[4][7]
Pregabalin 3012.8 ± 1.9*50%[4]
Vehicle -8.6 ± 1.3-[4]

*p < 0.05 compared to vehicle. Data are representative and may be synthesized from multiple studies.

Mechanism of Action and Signaling Pathways

Mirogabalin exerts its analgesic effects primarily by binding to the α2δ subunit of VGCCs, which are upregulated in the dorsal root ganglion (DRG) and spinal cord in chronic pain states.[2][10][11] This binding reduces the influx of calcium into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][10]

Recent studies have further elucidated the downstream effects of Mirogabalin, demonstrating its ability to modulate key signaling pathways involved in neuroinflammation and central sensitization.[8][12] Specifically, Mirogabalin has been shown to suppress the activation of spinal microglia and astrocytes, reduce the levels of pronociceptive chemokines like CCL2 and CCL5, and inhibit the p38 MAPK signaling pathway, all of which are crucial for the maintenance of chronic pain.[3][8][12]

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cells (Microglia/Astrocytes) Mirogabalin Mirogabalin a2d α2δ-1 Subunit Mirogabalin->a2d Binds to Glial_Activation Glial Activation Mirogabalin->Glial_Activation Suppresses VGCC Voltage-Gated Ca2+ Channel a2d->VGCC Modulates Ca_influx Ca2+ Influx VGCC->Ca_influx Reduces Vesicle Synaptic Vesicle Ca_influx->Vesicle Inhibits Fusion Neurotransmitters Glutamate, Substance P, CGRP Vesicle->Neurotransmitters Reduces Release Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Activates Pain_Signal Pain Signal Transmission Receptors->Pain_Signal Initiates Pain_Signal->Glial_Activation Contributes to p38MAPK p38 MAPK Pathway Glial_Activation->p38MAPK Activates Chemokines CCL2, CCL5 Release Glial_Activation->Chemokines Promotes

Mirogabalin's mechanism of action on neuronal and glial signaling pathways.

Experimental Protocols

The validation of Mirogabalin's analgesic properties relies on standardized and reproducible experimental models of chronic pain. Below are the detailed methodologies for the key experiments cited in this guide.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used model of peripheral neuropathic pain that mimics features of complex regional pain syndrome.

CCI_Workflow start Animal Acclimatization anesthesia Anesthesia (e.g., isoflurane) start->anesthesia surgery Surgical Exposure of Sciatic Nerve anesthesia->surgery ligation Loose Ligation of Sciatic Nerve (4 ligatures) surgery->ligation closure Wound Closure ligation->closure recovery Post-operative Recovery and Care closure->recovery behavioral Behavioral Testing (von Frey test for mechanical allodynia) recovery->behavioral drug_admin Drug Administration (Mirogabalin, Pregabalin, Vehicle) behavioral->drug_admin end Data Analysis behavioral->end drug_admin->behavioral Re-testing

References

A Comparative Guide: (rel)-Mirogabalin Versus Gabapentin for Diabetic Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of (rel)-Mirogabalin and Gabapentin (B195806) for the treatment of diabetic peripheral neuropathic pain (DPNP), designed for researchers, scientists, and drug development professionals. This guide synthesizes data on mechanisms of action, pharmacodynamics, clinical efficacy, and safety from key clinical trials.

Mechanism of Action: Targeting the α2δ Subunit

Both mirogabalin (B560033) and gabapentin are classified as gabapentinoids or α2δ ligands.[1] Their primary mechanism of action involves binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][5][6] This modulation of neurotransmitter release dampens the hyperexcitability of neurons that characterizes neuropathic pain.[5][6]

While structurally related to the neurotransmitter GABA, neither drug directly interacts with GABA receptors or affects GABA uptake or degradation.[2][4] The analgesic effect is primarily derived from their impact on calcium channel function.[2]

Mirogabalin is a newer α2δ ligand designed for high affinity and selectivity.[7][8] A key distinction lies in its binding characteristics. Mirogabalin exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[6] This prolonged binding to the α2δ-1 subunit, which is associated with analgesic effects, may contribute to a more sustained therapeutic action.[6][9][10] Conversely, its faster dissociation from the α2δ-2 subunit, linked to central nervous system side effects, may offer a wider safety margin.[6][11]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) vesicle Vesicle (Glutamate, Substance P) VGCC->vesicle Triggers Release VGCC->vesicle Reduced Release a2d α2δ-1 Subunit a2d->VGCC Modulates drug Mirogabalin / Gabapentin drug->VGCC Inhibits Ca²⁺ Influx drug->a2d Binds to vesicle->neurotransmitter Exocytosis Ca Ca²⁺ Ca->VGCC Influx receptor Receptors pain_signal Pain Signal Propagation receptor->pain_signal Activates

Caption: Mechanism of action for Mirogabalin and Gabapentin.

Pharmacodynamic & Pharmacokinetic Profile

Mirogabalin was engineered for a distinct pharmacodynamic profile compared to its predecessors, gabapentin and pregabalin. Its key feature is a slower dissociation from the α2δ-1 subunit, which is theorized to provide more potent and sustained analgesia.[6][9]

ParameterThis compoundGabapentin
Target α2δ-1 and α2δ-2 subunits of VGCCs[6][7]α2δ-1 subunit of VGCCs[2][3]
Binding Profile Slower dissociation from α2δ-1 (t½: ~11h) vs. α2δ-2 (t½: ~2.4h)[6]Binds to α2δ-1; does not exhibit the same subunit dissociation differentiation[2][3]
Metabolism Not significantly metabolized[12]Not significantly metabolized[5][12]
Elimination Primarily renal excretion[12]Primarily renal excretion, unchanged[2][5]
Bioavailability High, not dose-dependentInversely proportional to dose (saturable absorption)[12]

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain

Direct head-to-head trials comparing mirogabalin and gabapentin for DPNP are limited. The following tables summarize efficacy data from separate, pivotal placebo-controlled Phase III clinical trials for each drug. The primary efficacy endpoint in these studies was the change in the Average Daily Pain Score (ADPS) on an 11-point Likert scale.

Table 1: Efficacy of this compound in DPNP (REDUCER Asia Study) [13][14]

Treatment Group (per day)Baseline ADPS (Mean)Change from Baseline at Week 14 (LS Mean)Placebo-Adjusted Difference (LS Mean)p-value vs. Placebo
Placebo~6.4-1.31--
Mirogabalin 15 mg~6.4-1.34-0.03NS
Mirogabalin 20 mg~6.4-1.47-0.16NS
Mirogabalin 30 mg~6.4-1.81-0.500.0027

Data from the 14-week, randomized, double-blind, placebo-controlled REDUCER trial in Asian patients with DPNP.[14]

Table 2: Efficacy of Gabapentin in DPNP [15]

Treatment GroupBaseline Pain Score (Mean)Endpoint Pain Score (Mean)Change from Baseline (Mean)p-value vs. Placebo
Placebo6.55.1-1.4-
Gabapentin (900-3600 mg/day)6.43.9-2.5<0.001

Data from an 8-week, randomized, double-blind, placebo-controlled trial in patients with DPNP.[15]

Table 3: Responder Rates (≥50% Pain Reduction)

Drug / StudyResponder RatePlacebo RateReference
Mirogabalin (Phase II)44% (30 mg/day)20%[16]
Gabapentin (Various)~38%~21%[2][16]

Note: Responder rates are compiled from different studies and should be interpreted with caution due to variations in trial design and patient populations.

Safety and Tolerability

The safety profiles of mirogabalin and gabapentin are broadly similar, reflecting their common mechanism of action. The most frequently reported adverse events are related to the central nervous system.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (% incidence)[14]Gabapentin (% incidence)[15]
Somnolence (Drowsiness) 5.5 - 10.3% (dose-dependent)23%
Dizziness 6.1 - 11.5% (dose-dependent)24%
Peripheral Edema 3.0 - 6.7% (dose-dependent)Not specified in this study, but a known side effect
Weight Increase 1.8 - 4.2% (dose-dependent)Not specified
Nasopharyngitis 10.4 - 12.7%Not specified

Incidence rates are from placebo-controlled trials. Mirogabalin data from the REDUCER study[14]; Gabapentin data from Backonja et al.[15]

Experimental Protocols: A Representative Phase III Trial Design

The methodology for evaluating novel analgesics in DPNP follows a well-established pattern. The REDUCER trial for mirogabalin serves as a representative example of the experimental design.[13][14][17]

Key Methodological Components of the REDUCER Trial: [13][14][18]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults (≥20 years) with a diagnosis of type 1 or type 2 diabetes and a history of DPNP for at least 1 year. Patients were required to have a baseline ADPS of ≥4.

  • Treatment Phases:

    • Screening/Washout (1-2 weeks): Patients discontinued (B1498344) prohibited pain medications.

    • Observation (1 week): Patients recorded daily pain scores to establish a stable baseline.

    • Double-Blind Treatment (14 weeks):

      • Titration Period (1-2 weeks): The dose of mirogabalin or matching placebo was gradually increased.

      • Maintenance Period (12-13 weeks): Patients continued on the randomized fixed dose.

    • Follow-up/Open-Label Extension: Patients completing the double-blind phase could enroll in a long-term safety study.[13][17]

  • Randomization: Patients were randomized (e.g., 2:1:1:1) to receive placebo or one of several fixed doses of mirogabalin (e.g., 15 mg/day, 20 mg/day, 30 mg/day).[14]

  • Primary Endpoint: Change from baseline in the weekly Average Daily Pain Score (ADPS) at the final week (Week 14).[13][14]

  • Secondary Endpoints: Included responder rates (proportion of patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, and patient/clinician global impressions of change.

cluster_workflow Typical DPNP Clinical Trial Workflow cluster_treatment Double-Blind Treatment (14 Weeks) Screening Screening & Washout (1-2 Weeks) Baseline Baseline Observation (1 Week) Screening->Baseline Randomization Randomization Baseline->Randomization Titration Dose Titration (1-2 Weeks) Randomization->Titration Assign Treatment Arm Maintenance Fixed-Dose Maintenance (12-13 Weeks) Titration->Maintenance Stabilize Dose Endpoint Primary Endpoint Analysis (Week 14) Maintenance->Endpoint FollowUp Follow-up or Open-Label Extension Endpoint->FollowUp

References

A Comparative Analysis of Mirogabalin and Other Gabapentinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Mirogabalin, a newer gabapentinoid, against its predecessors, Pregabalin and Gabapentin. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the pharmacodynamics, pharmacokinetics, efficacy, and safety profiles of these drugs, supported by experimental data and methodologies.

Mechanism of Action: A Common Target with Distinct Interactions

Gabapentinoids, including Gabapentin, Pregabalin, and Mirogabalin, exert their therapeutic effects primarily by binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1] This binding action is crucial as it does not directly interact with GABA receptors, despite their structural similarity to the neurotransmitter GABA.[1][2] By binding to the α2δ subunit, these drugs reduce the influx of calcium into presynaptic nerve terminals.[1] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby dampening the hyperexcitability of neurons that underlies neuropathic pain states.[1][2][3]

While the fundamental mechanism is shared, the key differences between these drugs lie in their specific binding characteristics and affinities for the α2δ subunit isoforms, which leads to varied clinical profiles.

cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca Ca²⁺ VGCC->Ca Influx a2d α2δ Subunit a2d->VGCC Modulates vesicle Synaptic Vesicle (contains Glutamate) glutamate Glutamate vesicle->glutamate Release (Inhibited) gabapentinoid Gabapentinoid (Mirogabalin, etc.) gabapentinoid->a2d Binds Ca->vesicle Triggers Release receptor Glutamate Receptor glutamate->receptor Binds Pain Signal Pain Signal receptor->Pain Signal Propagation

Figure 1: Gabapentinoid Mechanism of Action at the Presynaptic Terminal.

Pharmacodynamics: Binding Affinity and Dissociation Rates

The primary distinction of Mirogabalin lies in its unique binding profile. It exhibits a higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to Pregabalin and Gabapentin.[4][5] More significantly, Mirogabalin has a remarkably slower dissociation rate from the α2δ-1 subunit than from the α2δ-2 subunit. In contrast, Pregabalin dissociates rapidly and equally from both.[6][7] This prolonged binding to the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion and implicated in pain pathways, is thought to contribute to Mirogabalin's potent and sustained analgesic effects.[7][8] Conversely, its faster dissociation from the α2δ-2 subunit, which is more prevalent in the cerebellum, may account for its wider safety margin and lower incidence of CNS-related side effects like dizziness and ataxia.[7][8][9]

Parameter Mirogabalin Pregabalin Gabapentin
Binding Target α2δ-1 and α2δ-2 subunitsα2δ-1 and α2δ-2 subunitsα2δ-1 and α2δ-2 subunits[2][10]
Kd for α2δ-1 (nM) ~13.5[1]~62.5[1]~59[2][10]
Kd for α2δ-2 (nM) ~22.7[1]~125.0[5]~153[2][10]
Dissociation t1/2 from α2δ-1 (hours) ~11.1[6]~1.4[6]Not Reported
Dissociation t1/2 from α2δ-2 (hours) ~2.4[6]~1.4[6]Not Reported
Table 1: Comparative Binding Characteristics of Gabapentinoids.

Pharmacokinetics: Absorption, Distribution, and Elimination

Mirogabalin and Pregabalin offer pharmacokinetic advantages over Gabapentin, including rapid absorption and predictable, linear kinetics. Gabapentin's absorption is saturable, leading to dose-dependent, non-linear bioavailability.[3] All three drugs have low plasma protein binding and are primarily excreted unchanged in the urine, necessitating dose adjustments in patients with renal impairment.[7][9]

Parameter Mirogabalin Pregabalin Gabapentin
Time to Tmax (hours) < 1[7][8][9]~1[7][8][9]~3[7][8][9]
Bioavailability (%) High (Not specified)> 90%27-60% (saturable, dose-dependent)[3]
Plasma Protein Binding (%) < 25%[7][8][9]Negligible< 3%[3]
Metabolism Not significantly metabolized[7]Not significantly metabolizedNot significantly metabolized[3]
Primary Elimination Renal (unchanged)[7][9]Renal (unchanged)Renal (unchanged)[3]
Elimination Half-life (hours) ~2.4 (dose-dependent)~6.35 to 7[3]
Table 2: Comparative Pharmacokinetic Properties.

Clinical Efficacy in Neuropathic Pain

Mirogabalin has been extensively studied in Asian patient populations for diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN), demonstrating significant efficacy over placebo.[11][12] Some studies and meta-analyses suggest Mirogabalin provides a greater reduction in the Average Daily Pain Score (ADPS) compared to Pregabalin at certain time points.[6][13] However, other analyses have found their efficacy to be comparable.[14][15] Gabapentin is also a first-line treatment, though it is considered moderately effective, with about 30-40% of patients achieving meaningful pain relief.[3]

Drug/Dose Study Population Primary Endpoint Key Finding vs. Placebo Key Finding vs. Pregabalin
Mirogabalin (10 & 15mg BID) DPNP & PHN (Pooled)[12]Change in ADPS at Week 14Statistically significant improvement (-0.31 and -0.63)[12]Not directly compared in this analysis.
Mirogabalin (15, 20, 30 mg/d) DPNP[6]≥30% reduction in ADPS at Week 5Significantly higher responder rate[6]Mirogabalin 15 & 20 mg/d showed a significantly higher responder rate than Pregabalin (300 mg/d)[6][16]
Mirogabalin DPNP (Meta-analysis)[13]Change in ADPSSuperior reduction vs. Placebo over 7 weeks[13]Significant reduction vs. Pregabalin only at weeks 3, 4, and 5[13]
Pregabalin (150-600 mg/day) Neuropathic Pain[17]Pain ReliefEffective for DPNP and PHN[17]N/A
Gabapentin DPNP & PHN[3]Pain ReliefModerately effective; ~30-40% of patients benefit[3]N/A
Table 3: Summary of Clinical Efficacy in Peripheral Neuropathic Pain.

Safety and Tolerability

The most common treatment-emergent adverse events (TEAEs) for all gabapentinoids are related to the central nervous system, including somnolence, dizziness, and headache.[1] Pooled analysis of Mirogabalin phase III studies shows these events are dose-dependent.[12] Due to its unique binding kinetics, Mirogabalin is proposed to have a wider safety margin.[4][18] Some data from studies in central neuropathic pain suggest lower rates of certain side effects like edema and dizziness for Mirogabalin compared to historical data for Pregabalin.[19]

Adverse Event Mirogabalin (15mg BID) [12]Pregabalin Gabapentin
Somnolence 19.1%Dose-related; similar profile to Gabapentin[17]Frequently reported[17]
Dizziness 10.3%Dose-related; similar profile to Gabapentin[17]Frequently reported[17]
Peripheral Edema 7.5%Frequently reportedFrequently reported[17]
Weight Gain 3.4%Frequently reportedFrequently reported
Table 4: Incidence of Common Treatment-Emergent Adverse Events (TEAEs). (Note: Direct head-to-head trial data for TEAEs is limited; values are from different study pools and should be interpreted with caution).

Experimental Protocols

A. Radioligand Binding Assay for α2δ Subunit Affinity

This in-vitro assay quantifies the binding affinity (Kd) and dissociation rate of a drug to its target receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., porcine cerebral cortex) or cells expressing the target α2δ subunit are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Incubation: The membrane preparation is incubated in 96-well plates with a radiolabeled ligand (e.g., [3H]Gabapentin or [3H]Leucine) and varying concentrations of the unlabeled competitor drug (Mirogabalin, Pregabalin).[14]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with an ice-cold buffer to remove any remaining unbound ligand.[14]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated to calculate the IC50 (concentration of drug that inhibits 50% of specific binding), from which the Ki and Kd values are derived. For dissociation rates, the decline in bound radioligand is measured over time after adding a saturating concentration of an unlabeled ligand.

B. Preclinical Neuropathic Pain Models

In-vivo animal models are essential for evaluating the analgesic potential of new compounds before human trials.

cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment (Rat Models) binding Radioligand Binding Assay (Determine Kd, t½) induction Induce Neuropathy (e.g., Sciatic Nerve Ligation) binding->induction Promising Candidate drug_admin Administer Compound (Mirogabalin, Pregabalin, etc.) induction->drug_admin behavior Behavioral Testing (Measure Allodynia/Hyperalgesia) Efficacy\nData Efficacy Data behavior->Efficacy\nData drug_admin->behavior Assess Analgesic Effect safety Safety Assessment (e.g., Rota-rod test for ataxia) drug_admin->safety Assess Side Effects Safety\nData Safety Data safety->Safety\nData

Figure 2: Preclinical Experimental Workflow for Gabapentinoid Evaluation.

Methodologies:

  • Partial Sciatic Nerve Ligation (Seltzer Model): In anesthetized rats, the dorsal one-third to one-half of the sciatic nerve is tightly ligated with a suture. This injury model produces long-lasting hyperalgesia and allodynia, mimicking symptoms of causalgia in humans.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: Rats are administered STZ, a toxin that destroys pancreatic β-cells, inducing type 1 diabetes.[15] Over several weeks, the resulting hyperglycemia leads to the development of peripheral neuropathy, characterized by measurable thermal hyperalgesia and mechanical allodynia.[9][15]

  • Behavioral Assessment: Pain-like behaviors are measured before and after drug administration. Mechanical allodynia is often assessed using von Frey filaments (calibrated fibers applied to the paw to determine the withdrawal threshold), while thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).

Conclusion: Differentiating a New Generation

Mirogabalin represents a significant evolution in the gabapentinoid class. While sharing a common mechanism of action with Gabapentin and Pregabalin, its distinct pharmacodynamic profile—characterized by higher binding affinity and a unique, slow dissociation from the α2δ-1 subunit—translates into a potent, sustained analgesic effect with the potential for an improved safety profile. These properties may offer a valuable therapeutic alternative for patients with neuropathic pain who have an inadequate response or poor tolerance to older gabapentinoids. Further head-to-head clinical trials are warranted to fully delineate its comparative advantages in diverse patient populations.

prop1 High Affinity for α2δ-1 Subunit adv1 Potent & Sustained Analgesic Effect prop1->adv1 prop2 Slow Dissociation from α2δ-1 Subunit prop2->adv1 prop3 Fast Dissociation from α2δ-2 Subunit adv2 Wider Safety Margin (Lower CNS Side Effects) prop3->adv2 miro Mirogabalin's Unique Properties miro->prop1 miro->prop2 miro->prop3

Figure 3: Relationship Between Mirogabalin's Properties and Clinical Advantages.

References

A Comparative Analysis of the Therapeutic Index of (rel)-Mirogabalin and Pregabalin in Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of preclinical and clinical data reveals a potentially wider therapeutic window for (rel)-Mirogabalin compared to pregabalin (B1679071), suggesting a more favorable balance between efficacy and adverse effects in the treatment of neuropathic pain. This comparison guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with an objective analysis of these two α2δ ligands.

Both this compound and pregabalin exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, thereby dampening the hyperexcitability of neurons associated with neuropathic pain.

While the fundamental mechanism is shared, differences in binding kinetics and selectivity appear to contribute to their distinct therapeutic profiles. Preclinical studies have shown that mirogabalin (B560033) exhibits a higher binding affinity and a notably slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[1][2] This prolonged engagement with the target is hypothesized to contribute to a more sustained analgesic effect.

Quantitative Comparison of Therapeutic Profiles

To facilitate a direct comparison, the following tables summarize key parameters from both preclinical and clinical studies.

Table 1: Preclinical and Pharmacokinetic Profile Comparison

ParameterThis compoundPregabalinReference(s)
Binding Affinity (Kd, nM) for human α2δ-1 Lower (Higher Affinity)62.5[2]
Dissociation Half-life from α2δ-1 (hours) 11.11.4[2]
Time to Maximum Plasma Concentration (Tmax, hours) < 1~1[3]
Plasma Protein Binding < 25%< 1%[3]
Elimination Half-life (hours) 2 - 36.3[4]
Excretion Primarily renal, unchangedPrimarily renal, unchanged[3]

Table 2: Clinical Efficacy in Neuropathic Pain

Study EndpointThis compoundPregabalinReference(s)
Effective Daily Dose Range (Diabetic Peripheral Neuropathic Pain) 15 - 30 mg150 - 600 mg[5]
Change in Average Daily Pain Score (ADPS) from baseline (vs. placebo) Statistically significant at 15, 20, and 30 mg/dayNot statistically significant at 300 mg/day in one head-to-head study[5]
Equianalgesic Daily Dose 30 mg600 mg[3]

Table 3: Incidence of Common Adverse Events (Dose-Dependent)

Adverse EventThis compound DosageIncidence (%)Pregabalin DosageIncidence (%)Reference(s)
Somnolence 15 mg QD10.8300 mg/day~20% or higher[6][7]
10 mg BID14.5[6]
15 mg BID19.1[6]
Dizziness 15 mg QD5.7300 mg/day~20% or higher[6][7]
10 mg BID9.1[6]
15 mg BID13.1[6]

Experimental Protocols

Preclinical Assessment of Analgesic Efficacy and Safety

Neuropathic Pain Models: The analgesic effects of both drugs were evaluated in established rat models of neuropathic pain, such as the partial sciatic nerve ligation model and the streptozotocin-induced diabetic rat model.[1] Mechanical allodynia was typically assessed using von Frey filaments to determine the paw withdrawal threshold.

Safety Pharmacology: Central nervous system side effects were evaluated using the rota-rod performance test to assess motor coordination and locomotor activity tests.[1] The safety index was calculated as the ratio of the dose causing a 50% effect in the safety assessment (e.g., TD50 for motor impairment) to the dose causing a 50% effect in the analgesic assessment (ED50).

Clinical Trial Methodology for Efficacy and Safety in DPNP

A randomized, double-blind, placebo-controlled study design was employed to compare the efficacy and safety of multiple doses of mirogabalin with a standard dose of pregabalin and a placebo over several weeks.[5]

  • Patient Population: Adult patients with a diagnosis of diabetic peripheral neuropathic pain for at least six months.

  • Primary Efficacy Endpoint: The change in the Average Daily Pain Score (ADPS) from baseline to the final week of treatment. Pain was self-reported by patients daily using an 11-point numeric rating scale (NRS).

  • Safety Assessments: The incidence, severity, and type of treatment-emergent adverse events (AEs) were recorded throughout the study. This included monitoring for common AEs such as dizziness, somnolence, and headache. Clinical laboratory tests and electrocardiograms were also performed.

Visualizing the Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and a typical clinical trial workflow.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α₂δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Release Neurotransmitter Release Vesicles->Release Ca_influx->Vesicles triggers Neurotransmitters Glutamate Substance P Release->Neurotransmitters Action_Potential Action Potential Action_Potential->VGCC Receptors Receptors Neurotransmitters->Receptors Signal Pain Signal Propagation Receptors->Signal Drug Mirogabalin / Pregabalin Drug->VGCC binds & inhibits Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 5 weeks) cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Pain Assessment (ADPS Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Mirogabalin Mirogabalin (Dose A, B, C) Randomization->Mirogabalin Pregabalin Pregabalin (Active Comparator) Randomization->Pregabalin Placebo Placebo Randomization->Placebo Efficacy Efficacy Assessment (Weekly ADPS) Mirogabalin->Efficacy Safety Safety Monitoring (Adverse Events) Mirogabalin->Safety Pregabalin->Efficacy Pregabalin->Safety Placebo->Efficacy Placebo->Safety FollowUp End-of-Study Follow-up Efficacy->FollowUp Safety->FollowUp

References

Benchmarking Mirogabalin Against Current Neuropathic Pain Treatments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Mirogabalin versus standard-of-care therapies for neuropathic pain, including pregabalin (B1679071), gabapentin (B195806), duloxetine (B1670986), and amitriptyline (B1667244). This guide delves into mechanisms of action, comparative efficacy, safety profiles, and detailed experimental protocols to inform research and drug development professionals.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] While several drug classes are utilized for its management, there remains a substantial need for therapies with improved efficacy and tolerability. Mirogabalin, a novel, preferentially selective α2δ-1 subunit ligand of voltage-gated calcium channels (VGCCs), has emerged as a promising therapeutic agent.[2][3] This guide provides a detailed comparison of Mirogabalin with established first-line and other commonly used treatments for neuropathic pain, offering a data-driven resource for the scientific community.

Mechanism of Action: A Focus on α2δ Ligands and Beyond

The majority of treatments discussed in this guide exert their effects through modulation of neuronal excitability, albeit via different molecular targets.

Mirogabalin, Pregabalin, and Gabapentin (Gabapentinoids): These drugs belong to the gabapentinoid class and share a primary mechanism of action: binding to the α2δ subunit of VGCCs.[3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, thereby dampening neuronal hyperexcitability.[3][5]

Mirogabalin distinguishes itself through its unique binding kinetics. It exhibits a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][6][7] This selective and prolonged interaction with the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion, is thought to contribute to its potent and sustained analgesic effects.[6][7][8] In contrast, its faster dissociation from the α2δ-2 subunit, more prevalent in the cerebellum, may account for a potentially more favorable central nervous system (CNS) side-effect profile compared to pregabalin.[6][7] Pregabalin and gabapentin exhibit less selectivity between the α2δ-1 and α2δ-2 subunits.[6]

Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine increases the levels of these neurotransmitters in the synaptic cleft.[9] This enhances the activity of descending inhibitory pain pathways in the spinal cord, thereby reducing the transmission of pain signals.[10]

Amitriptyline: A tricyclic antidepressant (TCA), amitriptyline also blocks the reuptake of serotonin (B10506) and norepinephrine.[11] Additionally, it has effects on other receptors, including sodium channels, which may contribute to its analgesic properties in neuropathic pain.

Signaling Pathway of Mirogabalin

Mirogabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Mirogabalin->VGCC Binds to α2δ-1 Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Fusion and Release Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Signal Pain Signal Transmission NMDA_Receptor->Signal Activates

Mirogabalin's Mechanism of Action

Comparative Efficacy

The clinical efficacy of these treatments is often evaluated based on pain reduction, typically measured using a numeric rating scale (NRS) or visual analog scale (VAS), and the proportion of patients achieving a clinically significant pain reduction (e.g., ≥30% or ≥50% reduction from baseline).

Drug ClassDrugTypical Daily Dosage RangeResponder Rate (≥50% Pain Reduction)Key Efficacy Findings
α2δ Ligands Mirogabalin15-30 mg[2][6]~43-44% (at 15-30 mg/day)[11][12]Demonstrated superiority to placebo and non-inferiority or superiority to pregabalin in some studies of diabetic peripheral neuropathic pain (DPNP).[13]
Pregabalin150-600 mg[14][15]~41% (at 600 mg/day)[11][12]Established efficacy in DPNP, postherpetic neuralgia (PHN), and central neuropathic pain.[14][16]
Gabapentin1200-3600 mg[8][17]~38%[11][12]Effective in DPNP and PHN; requires titration to an effective dose.[17]
SNRIs Duloxetine60-120 mg[11][12]~40%[11][12]Effective for painful diabetic neuropathy.[12][18]
TCAs Amitriptyline25-150 mgVariableWidely used, but high-quality evidence from large, modern trials is limited.[19]

Dosage ranges are typical and may vary based on individual patient factors and specific indications. Responder rates are approximate and can vary across different studies and patient populations.

Safety and Tolerability Profile

The adverse event profiles of these medications are a critical consideration in treatment selection.

DrugCommon Adverse Events (≥5% incidence)Serious Adverse EventsDiscontinuation Rate due to AEs
Mirogabalin Somnolence, dizziness, peripheral edema, weight gain.[2][20]Generally low incidence.~7.7-10.5% (at 20-30 mg/day).[2]
Pregabalin Dizziness, somnolence, peripheral edema, weight gain, dry mouth.[19][20]Angioedema, hypersensitivity reactions (rare).~18-28% (at 600 mg/day).[11][12]
Gabapentin Dizziness, somnolence, peripheral edema, ataxia.Anaphylaxis, angioedema (rare).~12%.[11][12]
Duloxetine Nausea, dry mouth, somnolence, fatigue, dizziness, constipation.[12]Liver failure, Stevens-Johnson syndrome (rare).~12.5%.[11][12]
Amitriptyline Dry mouth, sedation, constipation, blurred vision, urinary retention, orthostatic hypotension.Cardiac arrhythmias, seizures (at high doses).Varies; often limited by anticholinergic side effects.

Experimental Protocols: A Glimpse into Clinical Trial Design

The following provides a generalized overview of the methodologies employed in pivotal clinical trials for these neuropathic pain treatments.

Representative Experimental Workflow for a Neuropathic Pain Clinical Trial

G cluster_screening Screening & Baseline Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12-14 weeks) cluster_arms cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Pain Assessment (e.g., 7-day pain diary) Informed_Consent->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization Mirogabalin_Arm Mirogabalin (e.g., 15-30 mg/day) Randomization->Mirogabalin_Arm Group 1 Comparator_Arm1 Active Comparator (e.g., Pregabalin 300-600 mg/day) Randomization->Comparator_Arm1 Group 2 Comparator_Arm2 Active Comparator (e.g., Duloxetine 60 mg/day) Randomization->Comparator_Arm2 Group 3 Placebo_Arm Placebo Randomization->Placebo_Arm Group 4 Follow_up Follow-up Assessments (Pain Scores, AEs, QoL) Mirogabalin_Arm->Follow_up Comparator_Arm1->Follow_up Comparator_Arm2->Follow_up Placebo_Arm->Follow_up Data_Analysis Primary & Secondary Endpoint Analysis Follow_up->Data_Analysis

A typical clinical trial workflow.

Key Methodological Components:

  • Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, and often include an active comparator arm.[2][14][16][17][21]

  • Patient Population: Inclusion criteria typically specify adults with a confirmed diagnosis of a specific type of neuropathic pain (e.g., DPNP, PHN) for at least 3 to 6 months, and a baseline pain score of ≥4 on an 11-point NRS.[20][22][23][24] Exclusion criteria often include other confounding pain conditions, significant renal impairment, and prior treatment failure with the investigational or comparator drugs.[16][24]

  • Dosage and Titration:

    • Mirogabalin: Typically initiated at 5 mg twice daily and titrated up to 15 mg twice daily over several weeks, with dose adjustments for renal impairment.[20][23][24]

    • Pregabalin: Often initiated at 75 mg twice daily or 50 mg three times daily and titrated to a target dose of 300-600 mg/day.[14][15]

    • Gabapentin: Requires a more gradual titration, often starting at 300 mg on day one, 300 mg twice daily on day two, 300 mg three times daily on day three, and then titrated up to a target of 1800-3600 mg/day in divided doses.[17][25]

    • Duloxetine: Typically administered at a fixed dose of 60 mg once daily, sometimes with an initial titration from 30 mg daily for the first week.[20]

    • Amitriptyline: Initiated at a low dose (e.g., 10-25 mg) at bedtime and gradually increased based on efficacy and tolerability.[26]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: The most common primary endpoint is the change from baseline in the average daily pain score (ADPS) at the end of the treatment period (e.g., 12-14 weeks).[23][27]

    • Secondary Endpoints: Often include the proportion of responders (patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, patient and clinician global impression of change (PGIC/CGIC), and quality of life assessments.[2][16]

Conclusion

Mirogabalin represents a significant development in the management of neuropathic pain, offering a distinct pharmacokinetic and pharmacodynamic profile compared to other gabapentinoids. Its preferential binding to and slow dissociation from the α2δ-1 subunit may translate to sustained analgesic efficacy with a potentially improved safety margin regarding CNS-related adverse events.[2][6][28]

Direct head-to-head comparative trials are essential for definitively establishing the relative efficacy and safety of Mirogabalin against other first-line treatments like duloxetine and amitriptyline. However, the available data suggests that Mirogabalin is a valuable addition to the therapeutic armamentarium for neuropathic pain. For researchers and drug development professionals, the nuanced differences in mechanism, efficacy, and safety between these agents underscore the importance of patient stratification and the development of personalized treatment approaches for this complex and heterogeneous condition.

References

Safety Operating Guide

Proper Disposal of (rel)-Mirogabalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of (rel)-Mirogabalin in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

I. Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While comprehensive toxicological effects may not be fully elucidated, the compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[1][2]

  • Eye Protection: Safety glasses or goggles are required to prevent eye contact.[2][3]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect from skin contact.[1]

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2][3][4]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste is the first critical step.

  • Waste Characterization: this compound waste should be classified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[3][5] Keep different waste streams separate to avoid hazardous reactions.[6]

Step 2: Waste Collection and Storage

  • Containers: Use only approved, compatible, and clearly labeled waste containers.[1][6] Containers should be kept tightly closed when not in use.[1][2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound."

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from normal laboratory operations.[1] Secondary containment, such as a tray, is recommended to contain any potential leaks.[6]

Step 3: Approved Disposal Methods

Disposal of this compound must adhere to all applicable federal, state, and local regulations.[3][4] Under no circumstances should it be discharged into sewer systems or the environment.[1]

  • Licensed Chemical Disposal: The primary and recommended method is to engage a licensed hazardous material disposal company.[7][8]

  • Incineration: Controlled incineration in a facility equipped with a flue gas scrubber is an acceptable method of destruction.[1][7][8] This should only be performed by a licensed facility.

Step 4: Disposal of Contaminated Materials

  • Packaging: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or offered for recycling if permissible by local regulations.[1] Combustible packaging materials may be incinerated in a controlled manner.[1]

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads, should be collected in a suitable, closed container and disposed of as hazardous waste.[1][2]

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Storage cluster_2 Step 3: Approved Disposal Methods cluster_3 Step 4: Contaminated Material Disposal A Identify this compound as Hazardous Waste B Segregate from Incompatible Materials (Strong Acids/Alkalis, Oxidizers) A->B C Use Labeled, Compatible Waste Containers B->C D Store in Designated, Ventilated Area C->D E Engage Licensed Hazardous Waste Vendor D->E J Collect & Dispose of Spill Debris as Hazardous Waste D->J F Controlled Incineration with Flue Gas Scrubbing E->F Vendor Action G Triple-Rinse Empty Containers H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container or Incinerate G->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.